molecular formula C15H9I2NO2 B590086 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole CAS No. 138222-00-1

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Katalognummer: B590086
CAS-Nummer: 138222-00-1
Molekulargewicht: 489.051
InChI-Schlüssel: RTPAVBYYXYONLJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is a synthetic indole alkaloid designed for research applications. Indole alkaloids are recognized as a "privileged structure" in medicinal chemistry due to their significant role as secondary metabolites with a wide spectrum of biological activities . This particular compound features a benzoyl group substituted with iodine atoms, a structural motif often associated with potential bioactivity. Marine-derived indole alkaloids, which share this core structure, have demonstrated intriguing biological and pharmacological activities in scientific studies, including antimicrobial, anti-inflammatory, and cytotoxic properties . The presence of the indole moiety makes this class of compounds a valuable scaffold for investigating new therapeutic agents, particularly in the areas of infectious disease and oncology research . Researchers are exploring these compounds to identify leads for the development of new drugs, given their complex scaffolds and mechanisms of action that are not commonly found in synthetically derived molecules . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(4-hydroxy-3,5-diiodophenyl)-(1H-indol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9I2NO2/c16-11-5-8(6-12(17)15(11)20)14(19)10-7-18-13-4-2-1-3-9(10)13/h1-7,18,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTPAVBYYXYONLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(=O)C3=CC(=C(C(=C3)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9I2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20661657
Record name (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

489.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138222-00-1
Record name (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20661657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole: A Bifunctional Scaffold for Modern Drug Discovery

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a multitude of biologically active compounds.[1][2] This guide focuses on 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, a synthetic molecule of significant interest due to its unique structural composition. It combines the 3-aroyl-indole core, a known pharmacophore for tubulin inhibition, with a 3,5-diiodo-4-hydroxyphenyl moiety, which bears a striking resemblance to endogenous thyroid hormones.[3][4] We will dissect its chemical properties, propose a robust synthetic strategy, and explore its dual pharmacological potential as both a potent anticancer agent targeting microtubule dynamics and a modulator of metabolic pathways via thyroid hormone receptor interaction. This document is intended for researchers and drug development professionals, providing both foundational knowledge and practical experimental frameworks to investigate this promising compound.

Introduction: The Indole Scaffold in Therapeutics

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental heterocyclic structure in nature and synthetic chemistry.[1] Its planar, 10 π-electron aromatic system allows for diverse chemical interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for binding to a wide range of biological receptors.[5][6] Consequently, indole derivatives have been successfully developed into drugs spanning numerous therapeutic areas, including anti-inflammatory agents (Indomethacin), antiviral compounds, and a vast array of anticancer therapeutics.[7][8] The versatility of the indole scaffold, particularly the reactivity of the C3 position, allows for extensive derivatization, enabling medicinal chemists to fine-tune pharmacological activity and drug-like properties.[6][9]

Molecular Profile of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Chemical Structure and Nomenclature

The molecule consists of an indole ring acylated at the C3 position with a 3,5-diiodo-4-hydroxybenzoyl group.

  • IUPAC Name: (1H-indol-3-yl)(4-hydroxy-3,5-diiodophenyl)methanone

  • Core Components:

    • 1H-Indole: The foundational heterocyclic scaffold.

    • Carbonyl Bridge: A ketone linker at C3, which is critical for the geometry and electronic properties of many biologically active 3-substituted indoles.[3]

    • 3,5-Diiodo-4-hydroxyphenyl: A heavily substituted phenyl ring, analogous to thyroid hormone structures.[10]

Physicochemical Properties

The introduction of two iodine atoms significantly increases the molecular weight and lipophilicity of the molecule, which has profound implications for its solubility, cell permeability, and pharmacokinetic profile.

PropertyValueSource
Molecular Formula C₁₅H₉I₂NO₂Calculated
Molecular Weight 488.95 g/mol Calculated
Appearance Solid (Predicted)Inferred
XLogP3 4.8 (Predicted)Inferred from similar structures
Hydrogen Bond Donors 2 (indole N-H, phenolic O-H)Calculated
Hydrogen Bond Acceptors 2 (carbonyl O, hydroxyl O)Calculated

Synthesis and Characterization

A logical and efficient synthesis is paramount for the exploration of any new chemical entity. The most direct approach for constructing 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is via a Friedel-Crafts acylation reaction, a classic and reliable method for attaching acyl groups to electron-rich aromatic systems like indole.[11]

Retrosynthetic Analysis and Proposed Workflow

The synthesis can be envisioned by disconnecting the C-C bond between the indole C3 position and the carbonyl carbon. This reveals indole and a 3,5-diiodo-4-hydroxybenzoyl chloride derivative as the key precursors. The acyl chloride can be readily prepared from commercially available 4-hydroxybenzoic acid.

Synthetic Workflow cluster_0 Precursor Synthesis cluster_1 Final Coupling Step A 4-Hydroxybenzoic Acid B 3,5-Diiodo-4-hydroxy- benzoic Acid A->B Iodination (ICl, H₂SO₄) C 3,5-Diiodo-4-hydroxy- benzoyl Chloride B->C Acyl Chloride Formation (SOCl₂, cat. DMF) D Indole E 3-(3,5-Diiodo-4-hydroxy- benzoyl)-indole C->E C->E Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃) D->E D->E Friedel-Crafts Acylation (Lewis Acid, e.g., AlCl₃)

Caption: Proposed synthetic workflow for 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Detailed Synthetic Protocol: Friedel-Crafts Acylation

Causality: This protocol utilizes a Lewis acid (AlCl₃) to activate the acyl chloride, generating a highly electrophilic acylium ion. The indole, being an electron-rich heterocycle, then acts as a nucleophile, with a strong preference for substitution at the C3 position, to complete the reaction. Anhydrous conditions are critical to prevent quenching of the Lewis acid and hydrolysis of the acyl chloride.

  • Preparation of Acyl Chloride: To a stirred solution of 3,5-diiodo-4-hydroxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add a catalytic amount of N,N-dimethylformamide (DMF). Slowly add thionyl chloride (1.2 eq) at 0 °C. Allow the reaction to warm to room temperature and then reflux for 2 hours until gas evolution ceases. Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude 3,5-diiodo-4-hydroxybenzoyl chloride, which can be used directly in the next step.

  • Acylation Reaction: To a flame-dried flask under an inert nitrogen atmosphere, add anhydrous DCM and aluminum chloride (AlCl₃, 1.5 eq). Cool the suspension to 0 °C.

  • Add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride (1.1 eq) in anhydrous DCM dropwise to the AlCl₃ suspension. Stir for 15 minutes.

  • Add a solution of indole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup and Purification: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl. Stir until the layers separate. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Analytical Characterization

The identity and purity of the final compound must be rigorously confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and connectivity of protons and carbons.

  • Mass Spectrometry (MS): To verify the molecular weight and isotopic pattern characteristic of a di-iodinated compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Postulated Biological Mechanisms of Action

The unique structure of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole suggests it may engage with at least two distinct and highly valuable biological targets in drug discovery.

The 3-Aroyl-Indole Motif: A Potent Colchicine-Site Tubulin Inhibitor

A significant body of research has identified 3-aroyl-indoles as potent inhibitors of tubulin polymerization.[3][12] These small molecules typically bind to the colchicine site on β-tubulin, preventing the assembly of microtubules. Microtubules are essential components of the cytoskeleton, playing a critical role in the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to an arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[13] This mechanism is the foundation for several successful anticancer drugs, such as vinca alkaloids and taxanes.[14] Compounds with structural similarities, such as OXi8006, have demonstrated potent inhibition of tubulin assembly and cytotoxicity against various cancer cell lines.[12]

The 3,5-Diiodo-4-hydroxyphenyl Moiety: A Thyroid Hormone Analogue

The 3,5-diiodo-4-hydroxyphenyl group is a key structural feature of thyroid hormones. Specifically, it is the core of 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of the primary thyroid hormone T3.[15][16] Thyroid hormones exert their effects primarily by binding to nuclear thyroid hormone receptors (THRs), of which there are two main isoforms, THRα and THRβ.[10] These receptors act as ligand-activated transcription factors that regulate genes involved in growth, development, and metabolism.

THRβ is highly expressed in the liver and has become a major target for treating metabolic disorders like non-alcoholic steatohepatitis (NASH) and dyslipidemia.[10] Agonists selective for THRβ can lower cholesterol and reduce liver fat without causing the adverse cardiac effects associated with THRα activation.[10] Given its structural mimicry of 3,5-T2, 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole could potentially act as a THRβ agonist.[4]

A Hypothesis of Dual Activity

The compound's structure presents the compelling hypothesis of a dual-acting agent capable of simultaneously inducing cytotoxic and metabolic effects. This could be particularly advantageous in the context of oncology, where cancer cells often exhibit altered metabolic profiles.

Dual Mechanism Hypothesis cluster_0 Anticancer Pathway cluster_1 Metabolic Pathway main 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole tubulin Binds β-Tubulin (Colchicine Site) main->tubulin 3-Aroyl-Indole Motif thr Binds Thyroid Hormone Receptor β (THRβ) main->thr Diiodo-hydroxyphenyl Motif mt_disrupt Microtubule Destabilization tubulin->mt_disrupt g2m G2/M Cell Cycle Arrest mt_disrupt->g2m apoptosis Apoptosis g2m->apoptosis translocation Nuclear Translocation thr->translocation transcription Modulation of Gene Transcription translocation->transcription metabolism Metabolic Regulation (e.g., Lipid Lowering) transcription->metabolism

Caption: Postulated dual mechanisms of action for the target compound.

Potential Therapeutic Applications

As an Anticancer Agent via Microtubule Disruption

The primary and most probable application is in oncology. Its predicted ability to function as a microtubule-destabilizing agent makes it a candidate for treating various solid tumors and hematological malignancies.[3] An important avenue of investigation would be its efficacy in multi-drug resistant (MDR) cancer cell lines, as some novel tubulin inhibitors have shown the ability to circumvent common resistance mechanisms like P-glycoprotein efflux.[13]

As a Metabolic Modulator via Thyroid Hormone Receptor Interaction

Should the compound demonstrate selective THRβ agonism, it could be explored for the treatment of metabolic diseases. This includes dyslipidemia (high cholesterol), non-alcoholic fatty liver disease (NAFLD), and its more severe form, NASH.[10] A dual-acting compound that also possesses cytotoxic properties could be uniquely positioned to treat hepatocellular carcinoma (liver cancer), a disease often arising from underlying metabolic dysfunction.

Foundational Experimental Protocols

To validate the proposed mechanisms, a series of well-defined in vitro assays are required.

In Vitro Tubulin Polymerization Assay

Trustworthiness: This assay directly measures the compound's effect on the target protein. It includes a positive control (Colchicine or Combretastatin A-4) and a negative control (DMSO vehicle) to ensure the observed effects are specific and not artifacts.

  • Reagents: Lyophilized bovine brain tubulin (>99% pure), General Tubulin Buffer (80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound, positive/negative controls.

  • Procedure: a. Resuspend tubulin in General Tubulin Buffer on ice to a final concentration of 3.0 mg/ml. b. Aliquot the tubulin solution into a pre-chilled 96-well plate. c. Add the test compound (at various concentrations), positive control, or negative control (vehicle) to the wells. d. Initiate polymerization by adding GTP to a final concentration of 1 mM and transferring the plate to a spectrophotometer pre-warmed to 37 °C. e. Measure the change in absorbance at 340 nm every minute for 60 minutes.

  • Analysis: An increase in absorbance indicates tubulin polymerization. An inhibitory compound will suppress the rate and extent of this increase. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

Cell-Based Cytotoxicity Assay (MTT)

Trustworthiness: This assay assesses the downstream effect of target engagement (i.e., cell death). A dose-response curve is generated to determine potency (GI₅₀), and comparing results across multiple cell lines can indicate potential selectivity.

  • Cell Lines: A panel of human cancer cell lines (e.g., HeLa (cervical), A549 (lung), K562 (leukemia)).[17]

  • Procedure: a. Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight. b. Treat the cells with a serial dilution of the test compound (e.g., from 0.1 nM to 100 µM) for 48-72 hours. c. After the incubation period, add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the resulting formazan crystals with DMSO or a similar solvent. e. Read the absorbance at 570 nm.

  • Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.

Thyroid Hormone Receptor (THR) β Reporter Assay

Trustworthiness: This functional assay specifically measures the activation of the THRβ pathway. The use of a reporter gene provides a quantifiable output directly linked to receptor activation. A known agonist (T3) serves as a positive control.

  • System: A host cell line (e.g., HEK293) transiently or stably co-transfected with two plasmids: one expressing the human THRβ protein and another containing a luciferase reporter gene downstream of a thyroid hormone response element (TRE).

  • Procedure: a. Seed the transfected cells in 96-well plates. b. Treat the cells with the test compound at various concentrations, a positive control (T3), or a negative control (vehicle). c. Incubate for 24 hours to allow for receptor activation and reporter gene expression. d. Lyse the cells and add a luciferase substrate. e. Measure the resulting luminescence using a luminometer.

  • Analysis: An increase in luminescence indicates activation of the THRβ receptor. The data can be used to determine the EC₅₀ (concentration for 50% of maximal activation) and the maximal efficacy relative to T3.

Conclusion and Future Directions

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole represents a molecule of high interest at the intersection of oncology and metabolic disease research. Its rational design, based on the hybridization of two potent pharmacophores, provides a strong basis for its dual-mechanism hypothesis. The immediate research priorities should be to execute the foundational protocols described herein to first confirm its activity as a tubulin polymerization inhibitor and then to rigorously assess its potential as a THRβ modulator. Subsequent studies could involve cell cycle analysis by flow cytometry, immunofluorescence microscopy to visualize microtubule disruption, and in vivo studies in mouse xenograft models or models of metabolic disease. The exploration of this and similar scaffolds could unveil novel therapeutic agents with unique, multi-faceted mechanisms of action.

References

Click to expand
  • YouTube. (2018, December 18). Fischer Indole Synthesis. Retrieved from [Link]

  • EurekAlert!. (2025, August 25). Breakthrough in indole chemistry could accelerate drug development. Retrieved from [Link]

  • Li, L., et al. (n.d.). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). PMC. Retrieved from [Link]

  • Kubíček, V., et al. (n.d.). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. PMC. Retrieved from [Link]

  • Sonawane, D. (2022). Indole: A Promising Scaffold For Biological Activity. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Kumar, V., et al. (2020, December 18). Synthesis and biological evaluation of some newer Indole Derivatives. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Chula Digital Collections. (2022, January 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • Chula Digital Collections. (2022, December 1). Recent advancements on biological activity of indole and their derivatives: A review. Retrieved from [Link]

  • ResearchGate. (2022, April 9). Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). 20230818 Indole Synthesis SI. Retrieved from [Link]

  • Khatri, J. K., et al. (2022, August 30). Application of Microwave Synthesizer in the Synthesis of 4-Hydroxy Indole a Pharmaceutically Important Intermediate of Pindolol. Acta Scientific. Retrieved from [Link]

  • PubChem. (n.d.). (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone. Retrieved from [Link]

  • MDPI. (2026, January 21). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. Retrieved from [Link]

  • PharmaCompass. (n.d.). 2-n-Butyl-3-(3,5-diiodo-4-hydroxy benzoyl) benzofuran. Retrieved from [Link]

  • MDPI. (n.d.). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]

  • Royal Society of Chemistry Publishing. (n.d.). A novel series of dipeptide derivatives containing indole-3-carboxylic acid conjugates as potential antimicrobial agents: the design, solid phase peptide synthesis, in vitro biological evaluation, and molecular docking study. Retrieved from [Link]

  • Wang, Y., et al. (2022, February 28). Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. PMC. Retrieved from [Link]

  • Mo, X., et al. (n.d.). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC. Retrieved from [Link]

  • PubMed. (2022, January 24). Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Retrieved from [Link]

  • MDPI. (1989, December 7). 3,5-T2-an Endogenous Thyroid Hormone Metabolite as Promising Lead Substance in Anti-Steatotic Drug Development?. Retrieved from [Link]

  • Google Patents. (n.d.). US20050065217A1 - Indole-containing and combretastatin-related anti-mitotic and anti-tubulin polymerization agents.
  • PubMed. (2015, August 13). New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer. Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (n.d.). Indole: A promising scaffold for the discovery and development of potential anti-tubercular agents. PMC. Retrieved from [Link]

  • Dudley, G. B., et al. (n.d.). Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists. PMC. Retrieved from [Link]

  • Li, Y., et al. (2024, August 2). Drug discovery targeting thyroid hormone receptor β (THRβ) for the treatment of liver diseases and other medical indications. PMC. Retrieved from [Link]

  • PubMed. (2018, July 25). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Retrieved from [Link]

  • Liu, X., et al. (2023, January 11). Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells. PMC. Retrieved from [Link]

  • Google Patents. (n.d.). CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • Organic Chemistry Portal. (n.d.). Total Synthesis of Indoles from Tricholoma Species via Bartoli/Heteroaryl Radical Methodologies. Retrieved from [Link]

Sources

Strategic Bioisosterism: Engineering Indole Scaffolds for Thyroid Hormone Receptor Modulation

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic development of indole bioisosteres derived from the benzofuran class of thyroid hormone receptor (TR) ligands. The focus is on the specific scaffold 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran (structurally related to Benziodarone and L-3358 ), replacing the oxygenated core with a nitrogenous indole framework to modulate binding affinity, solubility, and metabolic profiles.

Executive Summary

The benzofuran derivative 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran represents a classic pharmacophore in the study of thyromimetics and anti-arrhythmic agents. While the parent benzofuran exhibits potent TR antagonism and class III anti-arrhythmic activity, its lipophilicity and lack of a hydrogen bond donor at the 1-position limit its interaction with polar residues in the Nuclear Receptor Ligand Binding Domain (LBD).

This guide details the design and synthesis of the Indole Bioisostere : 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)indole . By substituting the furanic oxygen with a pyrrolic nitrogen (–NH–), we introduce a critical hydrogen bond donor vector, potentially altering the ligand from a passive hydrophobic fit to an active anchor within the TR-β pocket, while maintaining the diiodophenol "warhead" essential for thyromimetic activity.

Molecular Rationale & Design

The transition from benzofuran to indole is not merely structural; it is electrostatic. The 3,5-diiodo-4-hydroxybenzoyl moiety mimics the outer ring of Thyroxine (T4) or Triiodothyronine (T3). The scaffold (benzofuran/indole) mimics the inner ring.

Bioisosteric Comparison
FeatureBenzofuran ParentIndole BioisostereImpact
Core Atom Oxygen (–O–)Nitrogen (–NH–)Introduces H-Bond Donor
Electrostatics Electronegative focusDipolar (N-H positive pole)Altered receptor affinity
Geometry Planar, AromaticPlanar, AromaticPreserves

stacking
Lipophilicity High (cLogP ~6.[1]5)Moderate (cLogP ~5.8)Improved aqueous solubility
Metabolism Oxidative ring openingHydroxylation/GlucuronidationDistinct clearance pathway
Structural Logic Diagram

The following diagram illustrates the vector shift when moving from the Benzofuran to the Indole scaffold.

Bioisostere_Logic cluster_chem Pharmacophore Conservation Parent Benzofuran Scaffold (Hydrophobic Anchor) Target Indole Scaffold (H-Bond Donor Anchor) Parent->Target Bioisosteric Replacement (O -> NH) Receptor TR Ligand Binding Domain (Glu/Arg Pocket) Parent->Receptor Van der Waals Forces Target->Receptor H-Bonding (Glu/Arg) Activity Modulated Potency (Antagonist -> Partial Agonist?) Receptor->Activity Conformational Change Diiodo 3,5-Diiodo-4-OH (Thyromimetic Head) Diiodo->Parent Diiodo->Target Butyl 2-Butyl Chain (Lipophilic Tail) Butyl->Parent Butyl->Target

Caption: Structural logic flow demonstrating how the N-H insertion alters receptor interaction modes while preserving the diiodo-thyromimetic pharmacophore.

Synthetic Architecture

The synthesis of 3-aroylindoles is synthetically more demanding than their benzofuran counterparts due to the reactivity of the indole C3 position. A direct Friedel-Crafts acylation using standard Lewis acids often fails or leads to polymerization.

We utilize a Magnesium-Mediated Acylation Protocol , which is highly regioselective for the indole C3 position and compatible with the iodine substituents on the benzoyl chloride.

Retrosynthetic Analysis
  • Target: 2-butyl-3-(3,5-diiodo-4-hydroxybenzoyl)indole

  • Disconnection: C3–Carbonyl bond.

  • Precursors: 2-Butylindole + 3,5-Diiodo-4-methoxybenzoyl chloride (protected phenol).

Step-by-Step Protocol
Phase 1: Synthesis of 2-Butylindole

(Fisher Indole Synthesis approach is preferred for scale)

  • Reactants: Phenylhydrazine + 2-Hexanone.

  • Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (

    
    ).
    
  • Procedure: Reflux reactants in solvent (ethanol/acetic acid) to form the hydrazone, followed by cyclization in PPA at 100°C.

  • Purification: Column chromatography (Hexane/EtOAc).

Phase 2: Regioselective Acylation (The Critical Step)

This step uses a Grignard-exchange method to activate the indole.

  • Activation: Dissolve 2-butylindole (1.0 eq) in anhydrous

    
     under Argon. Cool to 0°C.
    
  • Grignard Addition: Add Ethylmagnesium bromide (

    
    , 3.0M in ether, 1.2 eq) dropwise.
    
    • Mechanism:[2] Deprotonation of the indole N-H creates the Indolyl-MgBr species, which significantly enhances nucleophilicity at C3.

  • Lewis Acid: Add Zinc Chloride (

    
    , 1.2 eq) to transmetallate and stabilize the intermediate. Stir for 30 min at RT.[3]
    
  • Acylation: Add 3,5-diiodo-4-methoxybenzoyl chloride (1.1 eq) dissolved in

    
     slowly.
    
    • Note: The phenol must be protected (methoxy or benzyloxy) to prevent quenching the Grignard reagent.

  • Reaction: Stir at ambient temperature for 2-4 hours. Monitor by TLC.

  • Quench: Quench with saturated

    
    . Extract with DCM.
    
Phase 3: Demethylation (Deprotection)
  • Reagent: Boron Tribromide (

    
    , 1M in DCM).
    
  • Condition: -78°C to 0°C.

    • Warning: Avoid reflux; high heat can de-iodinate the ring.

  • Workup: Carefully quench with ice water. The product precipitates or is extracted into EtOAc.

Synthetic Workflow Diagram

Synthesis_Flow Start1 Phenylhydrazine + 2-Hexanone Step1 Fischer Indole Synthesis (PPA, 100°C) Start1->Step1 Inter1 2-Butylindole Step1->Inter1 Step3 Mg-Mediated Coupling (EtMgBr, ZnCl2, DCM) Inter1->Step3 Start2 3,5-Diiodo-4-methoxybenzoic Acid Step2 SOCl2 Reflux Start2->Step2 Inter2 Acid Chloride Step2->Inter2 Inter2->Step3 Inter3 3-Aroylindole (Protected) Step3->Inter3 Step4 Deprotection (BBr3, -78°C) Inter3->Step4 Final Target Indole Bioisostere Step4->Final

Caption: Convergent synthetic pathway utilizing Mg-mediated acylation to couple the indole core with the di-iodinated warhead.[4]

Pharmacological Profiling

To validate the bioisosteric replacement, the new indole must be evaluated against the benzofuran parent in a head-to-head comparison.

Primary Assay: TR-β Competitive Binding

The 3,5-diiodo-4-hydroxy motif suggests high affinity for Thyroid Hormone Receptors (TRs).

  • Method: Fluorescence Polarization (FP) or Radioligand Binding Assay using

    
    .
    
  • Expectation: The indole N-H may form a hydrogen bond with the backbone carbonyl of Arg228 or Glu457 (numbering varies by isoform) in the TR LBD, potentially increasing affinity compared to the benzofuran.

Secondary Assay: Cytotoxicity (Mitochondrial Uncoupling)

Benzofurans (like Amiodarone) are known mitochondrial toxins.

  • Method: MTT assay in HepG2 cells.

  • Metric:

    
     for cell viability.
    
  • Hypothesis: The indole core is generally less lipophilic and may exhibit a cleaner toxicology profile, though the di-iodo phenol moiety remains a driver of uncoupling activity.

References

  • Structure-Activity Relationship of Benzofuran Derivatives. ResearchGate. (2025). Comprehensive review of benzofuran pharmacophores in medicinal chemistry.

  • Chasing the Elusive Benzofuran Impurity of the THR Antagonist NH-3. Journal of Organic Chemistry. (2016). Details the critical activity differences between benzofuran and related scaffolds in TR ligands.

  • Synthesis and Evaluation of 3-Aroylindoles as Anticancer Agents. NIH / PubMed. (2009). Establishes the synthetic protocols for 3-aroylindoles using Grignard reagents.

  • Thyroid Hormone Structure–Function Relationships. Oncohema Key. (2016). Defines the structural requirements (di-iodophenyl) for TR binding.

  • Benzofuran bioisosteres of hallucinogenic tryptamines. Journal of Medicinal Chemistry. (1992).[5] Fundamental study on the bioisosteric equivalence of Indole vs. Benzofuran.

Sources

The Halogen Effect: A Technical Guide to the Structure-Activity Relationship of Halogenated Indoles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive search of the public domain and scientific literature reveals a notable scarcity of dedicated research on the structure-activity relationship (SAR) of diiodo-functionalized indoles. While the indole scaffold is a cornerstone of medicinal chemistry, and halogenation is a key strategy in drug design, the specific impact of di-iodination on the biological activity of indoles is not extensively documented in publicly available research. Therefore, this guide will provide an in-depth overview of the SAR principles for the broader class of halogenated indole derivatives , with a particular focus on iodo-substituted indoles where data is available. The principles and methodologies described herein are fundamental to the exploration of all halogenated indole-based compounds and will provide a robust framework for researchers interested in this area.

Introduction: The Indole Scaffold and the Power of Halogenation

The indole ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and therapeutic agents.[1] Its structural versatility, arising from the fusion of a benzene and a pyrrole ring, allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery campaigns targeting diverse biological pathways.[1] Halogenation of the indole nucleus is a common and powerful strategy to modulate the physicochemical and pharmacological properties of these molecules. The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[2]

Iodine, being the largest and most polarizable of the common halogens, can introduce unique properties. The carbon-iodine bond is weaker than other carbon-halogen bonds, which can be exploited in synthetic chemistry for further functionalization, for instance, through cross-coupling reactions.[3] In terms of biological interactions, the large size of the iodine atom can provide significant steric bulk, potentially leading to enhanced binding affinity or selectivity for a target protein. Furthermore, iodine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in drug-receptor binding.

General Principles of Halogenated Indole SAR

The biological activity of a halogenated indole derivative is highly dependent on the nature, number, and position of the halogen substituents. Key positions for modification include the indole nitrogen (N1), C2, C3, and various positions on the benzene ring, most notably C5 and C6.

A generalized workflow for a Structure-Activity Relationship (SAR) study of halogenated indoles is depicted below:

SAR_Workflow Lead_Identification Lead Identification (Halogenated Indole) SAR_Exploration SAR Exploration (Systematic Modification) Lead_Identification->SAR_Exploration Initial Hit Synthesis Synthesis of Analogs (Varying Halogen & Position) SAR_Exploration->Synthesis Biological_Evaluation Biological Evaluation (In vitro & In vivo assays) Synthesis->Biological_Evaluation Data_Analysis Data Analysis & SAR (Identify Key Features) Biological_Evaluation->Data_Analysis Data_Analysis->SAR_Exploration Iterative Cycle Lead_Optimization Lead Optimization (Improve Potency, Selectivity, PK/PD) Data_Analysis->Lead_Optimization Promising Candidate Kinase_Inhibition_Pathway DiiodoIndole Diiodo-Indole Derivative Kinase Tyrosine Kinase (e.g., EGFR, Src) DiiodoIndole->Kinase Inhibition Apoptosis Apoptosis DiiodoIndole->Apoptosis Induction PhosphoSubstrate Phosphorylated Substrate Kinase->PhosphoSubstrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphoSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Proliferation->Apoptosis Inhibition

Caption: Hypothetical signaling pathway of a diiodo-indole as a kinase inhibitor.

Experimental Protocols

General Synthesis of Halogenated Indoles

Direct halogenation of indoles often leads to C3 substitution or dihalogenated products. [3]Selective halogenation at other positions often requires more sophisticated synthetic strategies.

Protocol for C2-Iodination of Indoles via Halide Exchange: [3] This protocol describes a mild, metal-free method for the synthesis of C2-iodoindoles from C2-chloroindoles.

  • Reaction Setup: To a vial, add the C2-chloroindole (1.0 equiv), potassium iodide (2.0 equiv), and trifluoroacetic acid (2.0 equiv).

  • Solvent Addition: Add acetonitrile as the solvent.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench with a saturated aqueous solution of sodium thiosulfate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

A general workflow for the synthesis and purification of halogenated indoles is shown below:

Synthesis_Workflow Starting_Material Indole Derivative Halogenation Halogenation Reaction (e.g., Iodination) Starting_Material->Halogenation Workup Reaction Work-up & Extraction Halogenation->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General experimental workflow for the synthesis of halogenated indoles.

Biological Evaluation

In Vitro Anticancer Activity Assay (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the diiodo-indole derivatives and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion and Future Perspectives

While the direct exploration of diiodo-functionalized indoles is currently limited, the established principles of halogenation in indole-based drug discovery provide a strong foundation for future research. The unique properties of iodine suggest that diiodo-indoles could offer novel pharmacological profiles. Future studies should focus on the systematic synthesis of diiodo-indole libraries with varying substitution patterns and their evaluation in a range of biological assays. Such research will be crucial to unlocking the full therapeutic potential of this underexplored chemical space. The development of efficient and regioselective di-iodination methods will be a key enabler for these future SAR studies.

References

  • Song, Y., et al. (2025). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions. Organic Letters. [Link]

  • Zheng, T., et al. (2023). Green Halogenation of Indoles with Oxone-Halide. The Journal of Organic Chemistry, 88(15), 11497-11503. [Link]

  • Perike, N., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(20), 4728. [Link]

  • Guda, V. K., et al. (2022). Synthesis and Reactions of 3-Halogenated 2-CF3-Indoles. Molecules, 27(24), 8859. [Link]

  • Al-Ostath, A., et al. (2025). Recent advances in the halogenated spirooxindoles as novel anticancer scaffolds: chemistry and bioactivity approach. RSC Medicinal Chemistry. [Link]

  • Zheng, T., et al. (2025). Green Halogenation of Indoles with Oxone-Halide. ResearchGate. [Link]

  • Mao, S., et al. (2022). A Halogen-Atom Transfer (XAT)-Based Approach to Indole Synthesis Using Aryl Diazonium Salts and Alkyl Iodides. Organic Letters, 24(43), 7968-7973. [Link]

  • Vrzalova, A., et al. (2024). Modulation of aryl hydrocarbon receptor activity by halogenated indoles. Bioorganic & Medicinal Chemistry, 118, 117964. [Link]

  • Naik, N., et al. (2011). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. European Journal of Chemistry, 2(3), 329-334. [Link]

  • Gu, C., et al. (2021). Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center. Beilstein Journal of Organic Chemistry, 17, 1496-1504. [Link]

  • Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. European Journal of Medicinal Chemistry, 188, 111985. [Link]

  • Huang, J.-R., et al. (2015). Iodine-Catalyzed Oxidative Cross-Coupling of Indoles and Azoles: Regioselective Synthesis of N-Linked 2-(Azol-1-yl)indole Derivatives. The Journal of Organic Chemistry, 80(8), 4045-4052. [Link]

  • WO2023156983A1 - Compounds and compositions for neurodegenerative diseases.
  • Li, Z., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4553-4555. [Link]

  • Drug Design Org. (2005). Structure Activity Relationships. [Link]

  • Naik, N., et al. (2025). Synthesis and antioxidant evaluation of novel indole-3-acetic acid analogues. ResearchGate. [Link]

  • Chikhale, R., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. [Link]

  • Chen, J., et al. (2023). Synthesis and Biological Evaluation of Sclareolide-Indole Conjugates and Their Derivatives. MDPI. [Link]

  • Ielo, L., et al. (2024). Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents. Molecules, 29(1), 227. [Link]

  • Kaddi, C., et al. (2012). Synthesis and biological evaluation of some N-substituted indoles. ARKIVOC, 2012(6), 216-228. [Link]

  • Wang, Y., et al. (2020). Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(4), 126901. [Link]

  • Aktaş, N., et al. (2022). Synthesis, biological evaluation, and bioinformatics analysis of indole analogs on AChE and GST activities. AVESİS. [Link]

  • Rangaswamy, J., et al. (2025). Oxidation chemistry of indole-2-carboxylic acid: Mechanism and products formed in neutral aqueous solution. ResearchGate. [Link]

  • Mubarak, H. A., et al. (2023). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents. ResearchGate. [Link]

  • News-Medical. (2021). New compounds can provide a breakthrough in the treatment of neurodegenerative pathologies. [Link]

  • Chemists Synthesize Compounds To Treat Neurodegenerative Diseases. (2021). Inoreader. [Link]

  • El-Gendy, M. A., et al. (2025). ChemInform Abstract: Synthesis and Biological Activity of Functionalized Indole-2-carboxylates, Triazino- and Pyridazino-indoles. ResearchGate. [Link]

  • Barabanov, M. A., et al. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview). Chemistry of Heterocyclic Compounds, 57(4), 367-370. [Link]

  • Ferandin, Y., et al. (2022). Design and biological evaluation of substituted 5,7-dihydro-6H-indolo[2,3-c]quinolin-6-one as novel selective Haspin inhibitors. Scientific Reports, 12(1), 9437. [Link]

  • Atas, M., et al. (2023). Synthesis and Anticancer Activity of Novel Indole Derivatives as Dual EGFR/SRC Kinase Inhibitors. Current Medicinal Chemistry, 30(30), 3469-3486. [Link]

  • Hilaris Publisher. (2024). Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. [Link]

  • Haddad, M., et al. (2019). Optimization of pyrrolo[3,4-f]indole-5,7-dione and indole-5,6-dicarbonitrile derivatives as inhibitors of monoamine oxidase. Bioorganic & Medicinal Chemistry, 27(18), 115003. [Link]

  • Wang, Y., et al. (2025). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)- 1H-indole Against Tubulin Polymerisation. Molecules, 30(23), 4538. [Link]

  • Rotili, D., et al. (2007). Indole derivatives as potent inhibitors of 5-lipoxygenase: design, synthesis, biological evaluation, and molecular modeling. Journal of Medicinal Chemistry, 50(10), 2514-2525. [Link]

  • Solomon, V. R., et al. (2014). Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. PLoS ONE, 9(5), e97960. [Link]

  • Gonzalez-Bobadilla, M., et al. (2024). Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. Molecules, 29(13), 3097. [Link]

Sources

An In-Depth Technical Guide to 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole: Synthesis, Characterization, and Potential Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical entity 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole. Due to the limited direct experimental data available for this specific molecule, this document synthesizes information from related compounds and established chemical principles to propose a likely synthetic route, predict its physicochemical properties, and explore its potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of novel indole derivatives for therapeutic applications.

Introduction: The Rationale for Investigating 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] The unique electronic properties of the indole ring system allow it to participate in various biological interactions.[5]

The 3-aroyl-indole motif, in particular, has attracted significant attention as it is found in several compounds with potent biological effects. The introduction of a 3,5-diiodo-4-hydroxybenzoyl group at the 3-position of the indole ring is a rational design strategy to potentially modulate the biological activity of the parent indole structure. The di-iodinated phenolic ring is a key feature in thyroid hormones and is also present in drugs like amiodarone, an antiarrhythmic agent.[6][7] The combination of these two pharmacophoric moieties in a single molecule, 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, presents an intriguing candidate for investigation in drug discovery programs.

Physicochemical Properties and Identification

Based on its constituent parts, the predicted properties of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole are summarized below.

PropertyPredicted Value/InformationSource/Rationale
Molecular Formula C₁₅H₁₀I₂NO₂Calculated from structure
Molecular Weight 490.06 g/mol Calculated from structure
IUPAC Name (1H-indol-3-yl)(4-hydroxy-3,5-diiodophenyl)methanoneStandard nomenclature
Predicted Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and methanol.Based on the properties of similar aromatic and heterocyclic compounds.[8]
Predicted Melting Point High, likely >200 °CTypical for rigid, aromatic structures with potential for hydrogen bonding.

Synonyms: Due to the lack of a registered CAS number, there are no established synonyms. Potential synonyms that could be used include:

  • 3-(4-Hydroxy-3,5-diiodobenzoyl)-1H-indole

  • (4-Hydroxy-3,5-diiodophenyl)(1H-indol-3-yl)methanone

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is through a Friedel-Crafts acylation reaction. This well-established method is widely used for the C3-acylation of indoles.

Synthesis of the Acylating Agent: 3,5-Diiodo-4-hydroxybenzoyl Chloride

The necessary acylating agent, 3,5-diiodo-4-hydroxybenzoyl chloride, can be prepared from the commercially available 4-hydroxybenzoic acid.

Step 1: Iodination of 4-Hydroxybenzoic Acid

4-Hydroxybenzoic acid can be di-iodinated using iodine monochloride in an acidic medium to yield 3,5-diiodo-4-hydroxybenzoic acid.[9]

Step 2: Conversion to the Acid Chloride

The resulting 3,5-diiodo-4-hydroxybenzoic acid can then be converted to the more reactive acyl chloride by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Friedel-Crafts Acylation of Indole

The final step involves the reaction of indole with the prepared 3,5-diiodo-4-hydroxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Experimental Protocol: Proposed Synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

  • Preparation of 3,5-Diiodo-4-hydroxybenzoyl Chloride:

    • To a solution of 3,5-diiodo-4-hydroxybenzoic acid in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3,5-diiodo-4-hydroxybenzoyl chloride.

  • Friedel-Crafts Acylation:

    • Dissolve indole in a suitable anhydrous solvent (e.g., dichloromethane or carbon disulfide) and cool the solution to 0 °C in an ice bath.

    • Add a Lewis acid catalyst, such as aluminum chloride, portion-wise.

    • Slowly add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride in the same solvent to the reaction mixture.

    • Allow the reaction to stir at room temperature for 12-24 hours.

    • Quench the reaction by carefully adding ice-water, followed by dilute hydrochloric acid.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_main_reaction Main Reaction cluster_purification Purification 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid 3,5-Diiodo-4-hydroxybenzoic_Acid 3,5-Diiodo-4-hydroxybenzoic Acid 4-Hydroxybenzoic_Acid->3,5-Diiodo-4-hydroxybenzoic_Acid Iodination (ICl, H₂SO₄) 3,5-Diiodo-4-hydroxybenzoyl_Chloride 3,5-Diiodo-4-hydroxybenzoyl Chloride 3,5-Diiodo-4-hydroxybenzoic_Acid->3,5-Diiodo-4-hydroxybenzoyl_Chloride Chlorination (SOCl₂) Product 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole 3,5-Diiodo-4-hydroxybenzoyl_Chloride->Product Friedel-Crafts Acylation (AlCl₃) Indole Indole Indole->Product Crude_Product Crude Product Pure_Product Pure Product Crude_Product->Pure_Product Column Chromatography

Caption: Proposed synthetic workflow for 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Characterization and Analytical Methods

The synthesized compound should be thoroughly characterized to confirm its identity and purity.

TechniqueExpected Results
¹H NMR Signals corresponding to the indole ring protons and the aromatic protons of the diiodobenzoyl group. The N-H proton of the indole will likely appear as a broad singlet at a downfield chemical shift.
¹³C NMR Resonances for all carbon atoms in the molecule, including the carbonyl carbon of the ketone linker.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight (490.06 g/mol ). The isotopic pattern will be characteristic of a di-iodo compound.
FT-IR Spectroscopy Characteristic absorption bands for the N-H stretch of the indole, the O-H stretch of the phenol, and the C=O stretch of the ketone.
HPLC A single major peak indicating the purity of the compound.

Potential Biological Activities and Mechanism of Action

Given the structural motifs present in 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, several biological activities can be hypothesized.

Anticancer Activity

Many indole derivatives exhibit potent anticancer activity.[10] The 3-aroyl-indole scaffold, in particular, has been explored for its ability to inhibit tubulin polymerization, a validated target in cancer therapy. The structural similarity to known tubulin inhibitors suggests that 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole could act as a vascular disrupting agent (VDA).[10]

Anticancer_MoA Compound 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole Tubulin Tubulin Dimers Compound->Tubulin Inhibition Microtubule Microtubule Polymerization Tubulin->Microtubule Polymerization Mitotic_Arrest Mitotic Arrest Microtubule->Mitotic_Arrest Disruption leads to Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Hypothesized mechanism of anticancer action via tubulin inhibition.

Antimicrobial and Antifungal Activity

The indole nucleus is a common feature in many antimicrobial and antifungal agents.[1][2] The planar, electron-rich nature of the indole ring allows for intercalation with DNA or interaction with key microbial enzymes. The di-iodinated phenolic moiety may also contribute to the antimicrobial effect by disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Activity

Certain indole derivatives have demonstrated anti-inflammatory properties. The potential mechanism could involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) or lipoxygenases (LOX), or the modulation of inflammatory signaling pathways like NF-κB.

Future Directions and Research

The synthesis and biological evaluation of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole represent a promising avenue for research. Key future steps should include:

  • Synthesis and Characterization: The proposed synthetic route should be experimentally validated, and the compound fully characterized.

  • In Vitro Biological Screening: The compound should be screened against a panel of cancer cell lines, microbial strains, and in assays for anti-inflammatory activity.

  • Mechanism of Action Studies: If promising activity is observed, further studies should be conducted to elucidate the precise molecular mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to both the indole and the diiodobenzoyl rings could lead to the identification of more potent and selective compounds.

Conclusion

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole is a novel chemical entity with significant potential for applications in drug discovery. This technical guide provides a comprehensive theoretical framework for its synthesis, characterization, and biological evaluation. By leveraging the known pharmacological properties of its constituent indole and diiodophenolic moieties, researchers can embark on the exploration of this compound's therapeutic potential. The proposed synthetic strategies and hypothesized biological activities outlined herein serve as a starting point for further investigation into this intriguing molecule.

References

  • YouTube. Fischer Indole Synthesis. [Link]

  • Recent advancements on biological activity of indole and their derivatives: A review. (2022). [No source provided in search result]
  • Shree Ganesh Remedies Limited. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran-1951-26-4. [Link]

  • Chaplin, D. J., et al. (2015). Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006). [No source provided in search result]
  • Khan, K. M., et al. (2022). Synthesis of Indole Alkaloids. Encyclopedia.
  • Chula Digital Collections. Recent advancements on biological activity of indole and their derivatives: A review. (2022). [Link]

  • Manus Aktteva Biopharma LLP. 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran (CAS No.: 1951-26-4). [Link]

  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [No source provided in search result]
  • ResearchGate. Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2022). [Link]

  • Royal Society of Chemistry. Indole Synthesis SI. (2023). [Link]

  • Semantic Scholar. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. (2022). [Link]

  • National Center for Biotechnology Information. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities. [Link]

  • MDPI. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. (2026). [Link]

  • PubChem. 4-Hydroxy-3,5-diiodobenzaldehyde. [Link]

  • Google Patents. CN100457745C - Synthetic process for 2-butyl-3(hydroxy 3,5-diiodo-benzoyl) benzofuran.
  • PubChem. (2-Butylbenzofuran-3-yl) (4-hydroxy-3,5-diiodophenyl) ketone. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Acylation of Indole with 3,5-Diiodo-4-hydroxybenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The functionalization of the indole scaffold is a cornerstone of synthetic and medicinal chemistry, as this privileged structure is found in a vast array of natural products and pharmaceuticals.[1] Among the various methods for indole modification, Friedel-Crafts acylation at the electron-rich C3 position is a powerful tool for introducing a keto-bridge, leading to the synthesis of 3-acylindoles.[2] These compounds are not only valuable intermediates for the construction of more complex molecular architectures but also exhibit a range of biological activities themselves.

This application note provides a detailed protocol for the regioselective acylation of indole with 3,5-diiodo-4-hydroxybenzoyl chloride, a highly functionalized acylating agent. The resulting product, 3-(3,5-diiodo-4-hydroxybenzoyl)indole, incorporates a di-iodinated phenolic moiety, a structural motif of interest in the development of new therapeutic agents and molecular probes. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental procedure, and offer insights into potential challenges and troubleshooting.

Reaction Mechanism: Electrophilic Acylation of the Indole Nucleus

The acylation of indole with 3,5-diiodo-4-hydroxybenzoyl chloride proceeds via a classic Friedel-Crafts acylation mechanism.[3] This reaction is an electrophilic aromatic substitution where the nucleophilic C3 position of the indole ring attacks a highly reactive acylium ion. The generation of this electrophile is facilitated by a Lewis acid catalyst.

The key steps are as follows:

  • Activation of the Acyl Chloride: The Lewis acid (e.g., AlCl₃, SnCl₄, or ZrCl₄) coordinates to the chlorine atom of the 3,5-diiodo-4-hydroxybenzoyl chloride, making it a better leaving group.[4]

  • Formation of the Acylium Ion: The carbon-chlorine bond cleaves heterolytically to form a resonance-stabilized acylium ion. This species is a potent electrophile.

  • Nucleophilic Attack: The electron-rich π-system of the indole ring, specifically at the C3 position, attacks the electrophilic carbon of the acylium ion. This step forms a resonance-stabilized cationic intermediate known as a sigma complex or arenium ion.

  • Deprotonation and Aromatization: A weak base, such as the Lewis acid-base complex or residual solvent, removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the final 3-acylindole product.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution AcylChloride 3,5-Diiodo-4-hydroxybenzoyl Chloride AcyliumIon Acylium Ion (Electrophile) AcylChloride->AcyliumIon Activation LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->AcylChloride Indole Indole (Nucleophile) SigmaComplex Sigma Complex (Resonance-Stabilized Intermediate) Indole->SigmaComplex Nucleophilic Attack at C3 Product 3-(3,5-Diiodo-4-hydroxybenzoyl)indole SigmaComplex->Product Deprotonation

Sources

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Diiodo-Substituted Indole Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

Diiodo-substituted indole scaffolds are of significant interest in medicinal chemistry and materials science. The introduction of two iodine atoms onto the indole ring dramatically increases the molecule's hydrophobicity and molecular weight, often enhancing biological activity or providing sites for further chemical modification. However, these same properties present unique challenges for purification. Synthetic reactions frequently yield complex mixtures containing starting materials, mono-iodinated intermediates, regioisomers, and other byproducts.[1]

High-Performance Liquid Chromatography (HPLC) is the premier technique for achieving the high purity required for downstream applications. This document provides a comprehensive guide to developing robust and efficient HPLC purification methods for diiodo-substituted indoles, grounded in the principles of chromatographic science. We will explore the causal logic behind method development, from selecting the appropriate stationary phase to optimizing the mobile phase and scaling up for preparative purification.

Foundational Principles: Why Reversed-Phase HPLC is the Method of Choice

The purification strategy for any compound is dictated by its physicochemical properties. Diiodo-indoles are relatively nonpolar, making them ideal candidates for Reversed-Phase HPLC (RP-HPLC).

  • Mechanism of Separation: In RP-HPLC, the stationary phase (the column packing) is nonpolar (hydrophobic), while the mobile phase (the solvent) is polar.[2] Separation occurs based on the hydrophobic interactions between the analyte and the stationary phase. Nonpolar compounds, like diiodo-indoles, interact more strongly with the nonpolar stationary phase and are retained longer. By gradually increasing the amount of a less polar organic solvent in the mobile phase (a technique called gradient elution), retained compounds are sequentially eluted from the column, with the most hydrophobic compounds eluting last.[2]

  • Advantages for Diiodo-Indoles:

    • Strong Retention: The two iodine atoms and the indole core contribute to significant hydrophobicity, leading to strong retention on nonpolar stationary phases like C18. This strong retention allows for the use of aggressive organic gradients to effectively resolve closely related impurities.

    • Solubility: Most indole derivatives are readily soluble in common HPLC mobile phase solvents such as acetonitrile and methanol.[2][3]

    • Versatility: RP-HPLC is a highly versatile technique with a wide variety of available columns and solvent systems, allowing for fine-tuning of selectivity.[4]

G cluster_0 Understanding the Analyte cluster_1 Chromatographic Mode Selection cluster_2 Method Development & Optimization cluster_3 Outcome Analyte Diiodo-Indole (High Hydrophobicity) Mode Reversed-Phase HPLC (Primary Choice) Analyte->Mode dictates Column Column Selection (e.g., C18) Mode->Column informs AltMode Normal-Phase HPLC (Alternative) MobilePhase Mobile Phase (ACN/Water + Acid) Column->MobilePhase Gradient Gradient Optimization MobilePhase->Gradient Detection UV Detection (220 & 280 nm) Gradient->Detection Result Pure Compound Detection->Result

Experimental Protocols & Method Development

A successful purification strategy begins with a well-designed analytical method that is then scaled for preparative purposes.

Protocol 1: Analytical Method Development

This protocol serves as a starting point for separating your diiodo-indole from impurities and establishing retention times.

Objective: To achieve baseline separation of the target compound from major impurities.

1. Instrumentation and Column:

  • HPLC System: An HPLC system with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector is required.[5]

  • Analytical Column: A high-quality reversed-phase C18 column is the recommended starting point due to its high hydrophobicity and retention capabilities.

Parameter Recommendation Rationale
Stationary Phase C18 (Octadecylsilane)Provides strong hydrophobic interactions necessary for retaining diiodo-indoles.[6]
Dimensions 4.6 x 150 mmStandard analytical dimension offering a good balance of resolution and run time.
Particle Size 5 µm or 3 µmSmaller particles provide higher efficiency and better resolution.

2. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): Deionized Water + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Mobile Phase B (Organic): Acetonitrile (ACN) + 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.

  • Causality: The acidic modifier (TFA or formic acid) is crucial. It protonates any residual free silanols on the silica backbone of the column, preventing undesirable secondary interactions that lead to peak tailing.[3] It also ensures that any ionizable groups on the indole or its impurities are in a consistent protonation state. Formic acid is preferred for MS-compatibility.[7][8]

3. Sample Preparation:

  • Prepare a stock solution of the crude sample at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[2]

  • Filter the solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial. This step is critical to remove particulate matter that could clog the column or tubing.[2]

4. Chromatographic Conditions (Scouting Gradient):

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C. Maintaining a constant temperature ensures reproducible retention times.[5]

  • Injection Volume: 5-10 µL

  • Detection: Monitor at 220 nm and 280 nm. Indoles typically have strong absorbance at these wavelengths.[5][9] A DAD is ideal for confirming peak identity and purity by examining the full UV spectrum.

  • Gradient Program:

Time (min) % Mobile Phase A (Water + Acid) % Mobile Phase B (ACN + Acid) Curve
0.0955Linear
5.0955Linear
25.0595Linear
30.0595Linear
30.1955Linear
35.0955Linear

5. Optimization:

  • Analyze the chromatogram from the scouting run. If the target peak elutes too early or too late, adjust the gradient.

  • For late elution: Increase the starting percentage of Mobile Phase B or make the gradient steeper.

  • For poor resolution: Make the gradient shallower (increase the time over which the organic percentage changes) around the elution time of the target compound.

Protocol 2: Preparative HPLC Purification

Objective: To isolate the target diiodo-indole compound in high purity and quantity.

1. Method Scaling:

  • The optimized analytical method is the foundation for the preparative method. The key change is the use of a larger column and a higher flow rate.

  • Preparative Column: Choose a C18 column with the same packing material as the analytical column but with a larger internal diameter (e.g., 21.2 mm or 50 mm).

  • Flow Rate Adjustment: The flow rate must be scaled proportionally to the cross-sectional area of the column. A common formula is: Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)

2. Sample Preparation for Loading:

  • Dissolve the crude material in the minimum amount of a strong solvent (like DMSO or DMF).

  • Dilute the concentrated solution with the initial mobile phase composition (e.g., 95% Water/5% ACN). This is a critical step to prevent the sample from precipitating on the column head upon injection, which would cause high backpressure and poor separation.[2]

  • The final concentration should be as high as possible without causing precipitation. Perform a small test in a vial first.

3. Preparative Run Conditions:

  • System: A preparative HPLC system with a high-pressure pump capable of higher flow rates, a larger sample loop, and a fraction collector.

  • Injection: Inject the prepared sample onto the equilibrated preparative column. Avoid overloading the column, which leads to broad, poorly resolved peaks. The maximum loading capacity depends on the column size and the separation difficulty.

  • Fraction Collection: Collect fractions based on the UV signal from the detector. Set the fraction collector to trigger collection just before the target peak begins to elute and stop just after it returns to baseline.

4. Post-Purification Workup:

  • Combine the pure fractions identified by analytical HPLC.

  • Remove the organic solvent (acetonitrile) using a rotary evaporator.

  • The remaining aqueous solution can be lyophilized (freeze-dried) to yield the pure compound as a solid.

Troubleshooting Common Issues

G Problem Problem Peak Tailing Cause1 Potential Cause Secondary Silanol Interactions Problem:p->Cause1:c leads to Cause2 Potential Cause Column Overload Problem:p->Cause2:c leads to Cause3 Potential Cause Analyte Instability Problem:p->Cause3:c leads to Solution1 Solution Increase acid concentration (e.g., 0.1% TFA) Cause1:c->Solution1:s Solution2 Solution Reduce sample concentration or injection volume Cause2:c->Solution2:s Solution3 Solution Use fresh samples; use cooled autosampler (4°C) Cause3:c->Solution3:s

Problem Potential Cause Recommended Solution
Poor Resolution Gradient is too steep.Decrease the gradient slope (e.g., from 5-95% ACN in 20 min to 5-95% ACN in 40 min).
Peak Tailing Secondary interactions with the stationary phase.Ensure the mobile phase contains an acidic modifier like 0.1% TFA or formic acid.[3]
High Backpressure Clogged column frit or tubing; sample precipitation.Filter all samples and mobile phases.[2] Ensure the sample is fully dissolved in the initial mobile phase conditions before injection.
No Peaks Elute Compound is too hydrophobic and irreversibly bound.Start the gradient with a higher percentage of organic solvent (e.g., 20% or 30% ACN).
Extra Peaks in Blank Run Carryover from a previous injection.Implement a needle wash step in the autosampler method and run a high-organic wash gradient between samples.
Degradation on Column Indole compounds can be sensitive to prolonged exposure to acidic conditions or light.[5]Use a cooled autosampler (4°C).[5] Prepare samples fresh and analyze promptly. If acid sensitivity is confirmed, try a buffered mobile phase at a higher pH if column chemistry allows.

Conclusion

The purification of diiodo-substituted indole compounds is reliably achieved using reversed-phase HPLC. A systematic approach, beginning with the development of a robust analytical method on a C18 column with an acidified water/acetonitrile mobile phase, provides the foundation for successful preparative-scale purification. By understanding the causal relationships between analyte properties and chromatographic parameters, researchers can efficiently optimize separations, troubleshoot common issues, and obtain highly pure materials essential for advancing scientific research and drug development.

References

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles... [Scientific Diagram].
  • ResearchGate. (n.d.). Optimization of AE-HPLC separation of iodophenol species. (a) Effect of... [Scientific Diagram].
  • MDPI. (2021). Development of an Improved Method for the Determination of Iodine/β-Cyclodextrin by Means of HPLC-UV: Validation and the Thyroid-Stimulating Activity Revealed by In Vivo Studies.
  • Sycamore Scholars. (n.d.). Development and Optimization of HPLC-ICPMS for the Determination of Iodine Speciation in Groundwater.
  • Preprints.org. (2024). Protocol For The Determination Of Total Iodine In Iodized Table Salts Using Ultra High-Performance Liquid Chromatography.
  • MDPI. (2019). HPLC-DAD Determination of Iodide in Mineral Waters on Phosphatidylcholine Column.
  • Phenomenex. (n.d.). Normal Phase HPLC Columns.
  • SIELC Technologies. (2018). Separation of Indole-3-carbinol on Newcrom R1 HPLC column.
  • PMC. (n.d.). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid.
  • PMC. (n.d.). Development and Validation of a Reversed-Phase Liquid Chromatography Method for the Simultaneous Determination of Indole-3-Acetic Acid, Indole-3-Pyruvic Acid, and Abscisic Acid in Barley (Hordeum vulgare L.).
  • Waters. (n.d.). RP-HPLC Method for Purification of Dually-Labeled Synthetic Oligonucleotides.
  • MICROSOLV Technology Corporation. (n.d.). Diol TYPE-C™ & NP: Versatile HPLC Columns.
  • Chemical Engineering Transactions. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval.
  • BenchChem. (n.d.). Application Notes and Protocols for the HPLC Purification of 2-Phenyl-Indole Compounds.
  • MDPI. (2025). Molecular Iodine-Catalyzed Synthesis of 3,3-Disubstituted Isatins: Total Synthesis of Indole Alkaloid, 3,3-Dimethoxy-2-oxindole.
  • BenchChem. (n.d.). Troubleshooting unexpected side products in indole synthesis.
  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Indole Compounds in Solution.
  • Deep Blue Repositories. (2000). Analysis and Purification of Synthetic Nucleic Acids Using HPLC.
  • MDPI. (2025). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization).
  • Integrated DNA Technologies. (n.d.). PAGE & HPLC Oligo Purification Services.
  • MDPI. (2017). Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction.
  • Gilson. (n.d.). Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification.
  • PubMed. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography.
  • SIELC Technologies. (2018). [2,2'-Bi-1H-indole]-3,3'-diol, disodium salt on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Iodine(III)-Mediated, Controlled Di- or Monoiodination of Phenols.
  • ResearchGate. (n.d.). Response characteristics of indole compound standards using HPLC.
  • SciSpace. (2012). Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC.
  • MDPI. (2025). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages.

Sources

Troubleshooting & Optimization

Preventing deiodination during synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Halogenated Indole Conjugates Topic: Preventing Deiodination in 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole Synthesis

Executive Summary

The synthesis of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole presents a specific chemoselective challenge: the Carbon-Iodine (C-I) bond on the electron-rich phenolic ring is highly labile.[1] Under standard Friedel-Crafts acylation conditions (strong Lewis acids like


), the iodine atoms are prone to displacement or reductive cleavage.[1] Furthermore, the indole ring itself is susceptible to polymerization in strong acids.

This guide provides validated protocols to couple the diiodo-benzoyl moiety to the indole C3 position while preserving the halogen payload.

Module 1: Critical Reaction Parameters

The Core Problem: Lewis Acid-Mediated Deiodination

Standard acylation uses Aluminum Chloride (


).[1] However, 

is a "hard" Lewis acid that can coordinate to the iodine lone pairs, weakening the C-I bond and facilitating hydrodeiodination, especially in the presence of any proton source (trace moisture).

Visualizing the Failure Mode The following diagram illustrates the decision logic for selecting the correct synthetic route to avoid this failure.

SynthesisLogic Start Start: Indole + Acid Chloride MethodA Route A: Standard Friedel-Crafts (AlCl3 / DCM) Start->MethodA High Risk MethodB Route B: Grignard Acylation (EtMgBr / Ether) Start->MethodB Recommended MethodC Route C: Soft Lewis Acid (TiCl4 or SnCl4) Start->MethodC Alternative ResultA FAILURE: Deiodination & Indole Polymerization MethodA->ResultA ResultB SUCCESS: C-I Bond Intact High C3 Regioselectivity MethodB->ResultB ResultC MODERATE: Lower Yield Requires Strict Anhydrous MethodC->ResultC

Caption: Selection strategy for acylation. Route B (Grignard) is the preferred method to prevent deiodination.

Module 2: Validated Experimental Protocols

Protocol A: Magnesium-Mediated Acylation (The "Grignard" Method)

Best for: Preserving iodine atoms and ensuring C3 regioselectivity.[1]

Mechanism: This method generates the Indolyl-magnesium bromide (an active nucleophile) which attacks the acid chloride.[1] Since no acidic catalyst is present, the C-I bond remains stable.

Reagents:

  • Indole (1.0 eq)[1]

  • Ethylmagnesium bromide (EtMgBr) (3.0 M in ether, 2.2 eq )[1]

  • 3,5-Diiodo-4-hydroxybenzoyl chloride (1.0 eq)[1]

  • Solvent: Anhydrous Diethyl Ether or THF[1]

Step-by-Step Procedure:

  • Indole Activation: Dissolve indole in anhydrous ether under Argon/Nitrogen.[1] Cool to 0°C.

  • Deprotonation: Add EtMgBr dropwise.

    • Note: You must use 2.2 equivalents of Grignard. The first equivalent deprotonates the phenol (on the acid chloride or if pre-mixed), and the second deprotonates the Indole N-H.

  • Formation: Stir at room temperature for 30 minutes. The solution often turns cloudy/grey as the indolyl-Grignard precipitates.

  • Acylation: Cool back to 0°C. Add a solution of 3,5-diiodo-4-hydroxybenzoyl chloride (dissolved in THF) slowly over 20 minutes.

  • Reaction: Allow to warm to room temperature and stir for 3–12 hours.

  • Quench: Pour the mixture into saturated aqueous Ammonium Chloride (

    
    ). Do not use HCl , as acid + heat can trigger deiodination.
    
Protocol B: Acid Chloride Preparation (Critical Precursor Step)

Issue: Using Thionyl Chloride (


) creates HCl and can generate traces of HI if iodide exchange occurs, leading to reduction.

Recommendation: Use Oxalyl Chloride with catalytic DMF in DCM at 0°C.[1]

  • Why: It operates at lower temperatures and produces gaseous byproducts (

    
    ) that are easily removed without heating the unstable diiodo-substrate.
    

Module 3: Troubleshooting & FAQs

Q1: Why is my product turning purple/violet during workup?

Diagnosis: Iodine liberation. Cause: The C-I bond has cleaved (homolytic cleavage), releasing elemental iodine (


). This is often caused by exposure to light or strong acids.
Fix: 
  • Light Protection: Wrap all flasks in aluminum foil during reaction and rotary evaporation.

  • Scavenger: Wash the organic layer with a 5% Sodium Thiosulfate (

    
    ) solution. This reduces free 
    
    
    
    back to colorless iodide (
    
    
    ), preventing it from acting as a radical initiator for further decomposition.[1]
Q2: Can I iodinate the phenol after coupling it to the indole?

Answer: No. Reasoning: The indole ring is significantly more electron-rich than the phenol ring. If you attempt electrophilic iodination (e.g.,


 or 

) on 3-(4-hydroxybenzoyl)-indole, the iodine will preferentially add to the Indole C2, C5, or C6 positions before the phenol. You must install the iodine on the benzoyl moiety before coupling.
Q3: I see a spot on TLC corresponding to de-iodinated product. What happened?

Diagnosis: Reductive Deiodination. Cause: If you used Sodium Bisulfite (


) or Sodium Sulfite (

) in an acidic environment during workup, you created a reducing system capable of stripping aromatic iodides. Fix: Ensure the pH is neutral (

7) before adding sulfite reducing agents. Use saturated Sodium Bicarbonate (

) to buffer the solution first.

Data Summary: Lewis Acid Compatibility

CatalystClassificationRisk of DeiodinationRecommendation

Hard Lewis AcidHigh AVOID

Oxidative Lewis AcidHigh AVOID

Moderate Lewis AcidModerateUse only at -78°C

Grignard BaseNone PREFERRED
In(OTf)

Soft Lewis AcidLowGood alternative

References

  • Lackey, K., et al. (2000). "The discovery of potent cRaf1 kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 10(3), 223–226. (Describes the synthesis of GW5074 analogs via Grignard methods).

  • Mahboobi, S., et al. (2006). "Synthesis and Structure-Activity Relationship of 3-Substituted Indoles." Journal of Medicinal Chemistry.
  • Wakeham, R. J., et al. (2013).[2] "Iodide as an Activating Agent for Acid Chlorides in Acylation Reactions." Organic Letters, 15(4), 702-705.[1] (Discusses halide exchange risks).

Sources

Optimizing reaction conditions for C3-acylation of indole vs N-acylation

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide: Optimizing Regioselectivity in Indole Acylation (C3 vs. N1)

From: Senior Application Scientist, Chemical Synthesis Division To: R&D Team, Process Chemistry Group

Introduction: The Ambident Nucleophile Challenge

Indole presents a classic regioselectivity paradox in organic synthesis. It acts as an ambident nucleophile , possessing two reactive sites:

  • N1 (Nitrogen): A hard nucleophile, kinetically accessible, but non-aromatic in the transition state.

  • C3 (Carbon): A soft nucleophile (enamine-like), thermodynamically preferred, preserving aromaticity in the fused benzene ring during the initial attack.

Controlling this competition is not about "luck"; it is about manipulating kinetic vs. thermodynamic control . This guide provides the mechanistic logic and validated protocols to force the reaction toward your desired isomer.

Module 1: Mechanistic Bifurcation

To troubleshoot, you must visualize the energy landscape. The following diagram illustrates why N-acylation is often the "fast" mistake, while C3-acylation is the stable outcome.

IndoleAcylation Start Indole + Electrophile (R-COX) Kinetic Kinetic Control (Low Temp, Strong Base) Start->Kinetic Hard Nucleophile (N) Thermo Thermodynamic Control (Lewis Acid, High Temp) Start->Thermo Soft Nucleophile (C) NAcyl N-Acyl Indole (Unstable, Amide-like) Kinetic->NAcyl Fast Irreversible C3Acyl 3-Acyl Indole (Stable, Vinylogous Amide) NAcyl->C3Acyl Thermal/Acid Rearrangement Sigma Sigma Complex (C3 Intermediate) Thermo->Sigma Reversible Sigma->C3Acyl -H+ (Aromatization)

Figure 1: Reaction coordinate bifurcation. Note the dashed line indicating that N-acyl products can often be rearranged to C3-acyl products under thermodynamic conditions.

Module 2: Targeting C3-Acylation (Friedel-Crafts)

The Goal: Direct functionalization of the pyrrole ring carbon. The Problem: Low yield due to N-attack or oligomerization (acid-catalyzed dimerization).

Protocol A: The Lewis Acid Standard (AlCl₃/Et₂AlCl)

Best for: Unsubstituted indoles or those with electron-donating groups (EDGs).

  • Preparation: In a flame-dried flask under Argon, dissolve the acyl chloride (1.2 equiv) in anhydrous CH₂Cl₂ (DCM).

  • Complexation (Critical Step): Cool to 0°C. Add the Lewis Acid (AlCl₃ or Et₂AlCl, 1.2 equiv) before the indole.

    • Why? This forms the active acylium ion (R-C≡O⁺) immediately and prevents the Lewis Acid from coordinating to the indole nitrogen first, which would deactivate the ring.

  • Addition: Add Indole (1.0 equiv) in DCM dropwise over 30 minutes.

  • Reaction: Allow to warm to RT. Stir for 2–4 hours.

  • Quench: Pour slowly into ice-cold 1M HCl. (Caution: Exothermic).

Protocol B: The "Soft" Alternative (Magnesium Perchlorate)

Best for: Acid-sensitive substrates where AlCl₃ causes polymerization.

Magnesium perchlorate [Mg(ClO₄)₂] acts as a highly efficient, mild Lewis acid that tolerates functional groups better than aluminum or tin halides.

  • Mix: Combine Indole (1.0 equiv), Acyl Chloride (1.2 equiv), and Mg(ClO₄)₂ (10–20 mol%) in Ethyl Acetate or Nitromethane.

  • Conditions: Stir at 50°C.

  • Outcome: High regioselectivity for C3 due to the "softness" of the Mg(II) catalyst coordinating with the carbonyl, favoring the soft C3 nucleophile.

Troubleshooting C3-Acylation
SymptomDiagnosisSolution
Product is N-acylated Reaction is under kinetic control.Increase temperature; Switch solvent to Nitromethane (stabilizes acylium); Switch Lewis Acid to ZnCl₂ or InCl₃.
Polymerization (Black Tar) Acid concentration too high; Indole is acid-sensitive.Do not add solid AlCl₃ to Indole. Pre-complex the electrophile. Use Protocol B (Mg(ClO₄)₂).
No Reaction (EWG Indoles) Indole is too electron-deficient (e.g., 5-nitroindole).Switch to SnCl₄ or TiCl₄ (stronger activation). Heat to reflux in dichloroethane (DCE).

Module 3: Targeting N-Acylation

The Goal: Protection of the nitrogen or synthesis of N-acyl bioactive motifs (e.g., Indomethacin derivatives).[1] The Problem: C3-acylation competition or hydrolysis.

Protocol C: Phase Transfer Catalysis (The Robust Method)

Best for: Large scale, avoiding strictly anhydrous conditions.

  • Solvent System: DCM (Organic phase) and 50% NaOH (Aqueous phase).

  • Catalyst: Add Tetrabutylammonium hydrogen sulfate (TBAHS, 5 mol%).

  • Reaction: Add Indole (1.0 equiv) and Acyl Chloride (1.5 equiv). Stir vigorously at RT.

  • Mechanism: The TBA⁺ cation transports the deprotonated indolyl anion into the organic phase as a "naked" anion. This highly reactive species attacks the electrophile immediately at the hardest site (Nitrogen).

Protocol D: The NaH "Force" Method

Best for: Difficult substrates requiring irreversible deprotonation.

  • Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in dry DMF at 0°C. Add Indole dropwise. Stir 30 min until H₂ evolution ceases.

    • Observation: Solution usually turns yellow/green (Indolyl anion).

  • Acylation: Add Acyl Chloride (1.1 equiv) rapidly.

  • Quench: Water/NH₄Cl.

Module 4: Decision Matrix & FAQ

Workflow: Selecting the Right Condition

DecisionTree Q1 Target Regioisomer? C3 C3-Acyl (Carbon) Q1->C3 N1 N-Acyl (Nitrogen) Q1->N1 Q2 Substrate Sensitivity? C3->Q2 Robust Robust Indole Q2->Robust Sensitive Acid Sensitive Q2->Sensitive EWG EWG (Deactivated) Q2->EWG Sol1 AlCl3 / DCM (0°C -> RT) Robust->Sol1 Sol2 Mg(ClO4)2 / EtOAc (Mild Lewis Acid) Sensitive->Sol2 Sol3 SnCl4 / DCE (Reflux) EWG->Sol3 Q3 Scale/Setup? N1->Q3 Small Small/Anhydrous Q3->Small Large Large/Biphasic Q3->Large Sol4 NaH / DMF (Strong Base) Small->Sol4 Sol5 NaOH / DCM / TBAHS (Phase Transfer) Large->Sol5

Figure 2: Experimental decision matrix for indole acylation.

Frequently Asked Questions

Q: I isolated the N-acyl product, but I wanted C3. Can I save it? A: Yes. N-acyl indoles can often rearrange to C3-acyl indoles. Dissolve your N-acyl product in a solvent like chlorobenzene or neat trifluoroacetic acid (TFA) and heat it. This promotes an intermolecular or intramolecular Fries-like rearrangement to the thermodynamic C3 product.

Q: Why does 5-methoxyindole give better yields than 5-nitroindole? A: Electronic effects. 5-methoxy is an Electron Donating Group (EDG), making the C3 position more nucleophilic. 5-nitro is an Electron Withdrawing Group (EWG), deactivating the ring. For EWG-indoles, you must use stronger Lewis acids (SnCl₄, TiCl₄) and higher temperatures (reflux).

Q: Can I use carboxylic acids directly instead of acid chlorides? A: Generally, no, unless you use a coupling reagent. However, for N-acylation, a niche protocol uses Boric Acid with the carboxylic acid in refluxing mesitylene, though yields vary.[2] For C3, the Vilsmeier-Haack reaction is the standard for formylation (using DMF/POCl₃) but is limited to adding a single carbon (CHO).

References

  • Institut Kimia Malaysia. (2025). Study of Friedel-Crafts Acylation of 5-Substituted Indoles to Access 3-Acylindole Derivatives. Retrieved from 3

  • BenchChem. (2025).[4] Application Notes and Protocols for Friedel-Crafts Acylation of Indoles. Retrieved from 4

  • Bartoli, G., et al. (2007).[5] Magnesium Perchlorate as Efficient Lewis Acid. Synlett. Retrieved from 5

  • Terashima, M., & Fujioka, M. (1982). A Direct N-Acylation of Indole with Carboxylic Acids. Heterocycles. Retrieved from 2

  • Yang, Y., et al. (2022). Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. Retrieved from 6

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Indole vs. Benzofuran Analogs of Amiodarone Impurities

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Double-Edged Sword of Amiodarone and the Quest for Safer Alternatives

Amiodarone, a benzofuran derivative, stands as a highly effective antiarrhythmic agent, often reserved for treating severe and life-threatening cardiac arrhythmias.[1][2] Its broad-spectrum activity, encompassing properties of all four Vaughan-Williams classes of antiarrhythmic drugs, makes it a potent therapeutic.[3][4] However, the clinical utility of amiodarone is significantly hampered by a wide array of adverse effects, including pulmonary fibrosis, thyroid dysfunction, and liver toxicity.[5][6] These toxicities are often attributed to the parent compound and its principal, long-lived metabolite, N-desethylamiodarone (MDEA), a benzofuran analog.[7][8]

The impurities and metabolites of amiodarone, primarily benzofuran derivatives, are of significant interest to researchers and drug development professionals. Understanding their biological activity is crucial for predicting and mitigating the toxicity of amiodarone therapy. Furthermore, the exploration of amiodarone analogs, including the bioisosteric replacement of the benzofuran core with an indole scaffold, presents a promising avenue for the development of novel antiarrhythmic agents with improved safety profiles.

This guide provides a comprehensive comparison of the biological activities of benzofuran and indole analogs of amiodarone impurities. We will delve into their known effects on cardiac ion channels, cellular toxicity, and overall antiarrhythmic potential, supported by experimental data and detailed protocols.

The Benzofuran Analogs: Understanding the Toxicity of Amiodarone's Offspring

The primary impurities and metabolites of amiodarone are variations of its benzofuran structure. The most studied of these is N-desethylamiodarone (MDEA), which retains significant antiarrhythmic activity but may exhibit even greater toxicity than the parent drug.[9]

Key Biological Activities of Benzofuran Analogs:
  • Antiarrhythmic Efficacy: MDEA exhibits a similar pharmacological profile to amiodarone, contributing to its sustained antiarrhythmic effect.[6] Both amiodarone and MDEA are potent blockers of multiple cardiac ion channels, including potassium channels (hERG), sodium channels, and calcium channels.[10][11] This multi-channel blockade is central to their antiarrhythmic action, prolonging the cardiac action potential and refractory period.[12]

  • Cytotoxicity: A significant body of evidence points to the cytotoxicity of amiodarone and its benzofuran metabolites. Studies have shown that MDEA is often more cytotoxic than amiodarone in various cell lines, including human lung cells, thyrocytes, and retroorbital fibroblasts.[2][7][8] This increased toxicity may play a role in the adverse effects observed clinically. The cytotoxicity of these compounds is thought to be mediated, at least in part, by the disruption of mitochondrial function.[5]

  • Ion Channel Inhibition: The primary mechanism of the antiarrhythmic effect of amiodarone and its benzofuran analogs is the inhibition of cardiac ion channels. The blockade of the human ether-a-go-go-related gene (hERG) potassium channel is a key contributor to their Class III antiarrhythmic activity.[5]

The Indole Analogs: A Bioisosteric Approach to Safer Antiarrhythmics

In medicinal chemistry, the principle of bioisosterism involves substituting one atom or group of atoms in a molecule with another that has similar physical and chemical properties, with the aim of retaining or improving biological activity while reducing toxicity. The indole nucleus has been explored as a bioisostere for the benzofuran ring in various therapeutic areas, including cardiovascular medicine.[2] The rationale behind this substitution in the context of amiodarone is to potentially retain the desired antiarrhythmic properties while mitigating the toxicity associated with the benzofuran moiety.

Emerging Biological Activities of Indole Analogs:

While direct comparative studies are scarce, research into 3-aroylindoles, which share a key structural feature with amiodarone, provides insights into their potential biological activities.

  • Antiarrhythmic Potential: Some indole-3-carboxamide derivatives have been shown to prolong the action potential duration in a manner similar to amiodarone, suggesting potential antiarrhythmic activity.[13] Preliminary studies on certain indole derivatives have indicated an improved safety profile compared to amiodarone.[13]

  • Cytotoxicity and Other Biological Activities: Studies on various 3-aroylindoles have primarily focused on their anticancer properties, demonstrating significant cytotoxic effects against various cancer cell lines.[5][8] This suggests that while the indole scaffold may offer a different toxicity profile, cytotoxicity remains a consideration. Other indole derivatives have been investigated for a range of biological activities, including anti-inflammatory and antimicrobial effects.[14][15]

  • Ion Channel Modulation: The ability of indole-based compounds to modulate ion channels is an active area of research. For instance, certain benzofuroindole compounds have been identified as potent openers of large-conductance Ca2+-activated K+ (BKCa) channels.[10] While not directly equivalent to amiodarone's targets, this demonstrates the potential of the indole scaffold to interact with and modulate ion channel function.

Comparative Analysis: Benzofuran vs. Indole Scaffolds

FeatureBenzofuran Analogs (e.g., MDEA)Indole Analogs (e.g., 3-Aroylindoles)
Antiarrhythmic Activity Well-established; multi-ion channel blockadePromising, with evidence of action potential prolongation
Cytotoxicity High, often exceeding that of amiodaroneDemonstrated, primarily in anticancer studies
Mechanism of Action Inhibition of hERG, Na+, and Ca2+ channelsLikely involves ion channel modulation, but specific targets are less defined
Clinical Relevance Directly contribute to the therapeutic and toxic effects of amiodaroneInvestigational, with potential for developing safer antiarrhythmics

The replacement of the benzofuran ring with an indole nucleus represents a classic bioisosteric strategy aimed at improving the therapeutic index of amiodarone-like compounds. The nitrogen atom in the indole ring, in place of the oxygen in the benzofuran, can alter the electronic properties, hydrogen bonding capacity, and metabolic stability of the molecule. These changes could potentially lead to a different pharmacological and toxicological profile.

cluster_benzofuran Benzofuran Analogs cluster_indole Indole Analogs Benzofuran Benzofuran Core B_Activity Established Antiarrhythmic Activity Benzofuran->B_Activity Multi-ion channel blockade B_Toxicity Known High Cytotoxicity Benzofuran->B_Toxicity Mitochondrial dysfunction Comparison Comparative Analysis Benzofuran->Comparison Indole Indole Core (Bioisostere) I_Activity Potential Antiarrhythmic Activity Indole->I_Activity Action potential prolongation I_Toxicity Cytotoxicity observed (context-dependent) Indole->I_Toxicity Various mechanisms Indole->Comparison

Figure 1: A logical diagram illustrating the comparative analysis of benzofuran and indole analogs of amiodarone, highlighting their core structures and key biological properties.

Experimental Protocols

Cytotoxicity Assessment: LDH Release Assay

Principle: The lactate dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Protocol:

  • Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells or H9c2 rat cardiomyoblasts) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the benzofuran and indole analogs (typically ranging from 1 µM to 100 µM) for 24-48 hours. Include a vehicle control (e.g., DMSO) and a positive control for maximum LDH release (e.g., 1% Triton X-100).

  • Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH reaction mixture (containing diaphorase, NAD+, and a tetrazolium salt) to each well.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Stop the reaction by adding 50 µL of a stop solution (e.g., 1 M acetic acid).

  • Data Analysis: Measure the absorbance at 490 nm using a microplate reader. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100

start Seed cells in 96-well plate treat Treat with test compounds start->treat incubate Incubate for 24-48 hours treat->incubate centrifuge Centrifuge plate incubate->centrifuge supernatant Transfer supernatant to new plate centrifuge->supernatant add_reagent Add LDH reaction mixture supernatant->add_reagent incubate_dark Incubate in the dark add_reagent->incubate_dark stop Add stop solution incubate_dark->stop read Measure absorbance at 490 nm stop->read

Figure 2: Workflow for the LDH cytotoxicity assay.

hERG Potassium Channel Inhibition: Whole-Cell Patch-Clamp Electrophysiology

Principle: The patch-clamp technique allows for the measurement of ion currents across the cell membrane, providing a direct assessment of a compound's effect on specific ion channels like hERG.

Protocol:

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Electrophysiological Recording:

    • Prepare borosilicate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration.

    • Hold the cell membrane potential at -80 mV.

    • Apply a depolarizing pulse to +20 mV for 2 seconds to activate the hERG channels, followed by a repolarizing pulse to -50 mV for 2 seconds to elicit the hERG tail current.

  • Compound Application: Perfuse the cells with the external solution containing the test compound at various concentrations.

  • Data Acquisition and Analysis:

    • Record the hERG tail currents before and after the application of the compound.

    • Measure the peak tail current amplitude.

    • Calculate the percentage of inhibition for each concentration.

    • Construct a concentration-response curve and determine the IC50 value (the concentration at which 50% of the current is inhibited).

start Culture hERG-expressing cells patch Establish whole-cell patch-clamp start->patch protocol Apply voltage protocol to elicit hERG current patch->protocol record_control Record baseline hERG current protocol->record_control perfuse Perfuse with test compound record_control->perfuse record_drug Record hERG current in presence of compound perfuse->record_drug analyze Analyze current inhibition and determine IC50 record_drug->analyze

Figure 3: Workflow for hERG channel inhibition assay using patch-clamp electrophysiology.

Conclusion and Future Directions

The investigation into the biological activities of amiodarone impurities and their analogs is a critical endeavor in the pursuit of safer antiarrhythmic therapies. While benzofuran analogs, particularly MDEA, are well-characterized in terms of their contribution to both the efficacy and toxicity of amiodarone, the exploration of indole-based bioisosteres is a promising, albeit less developed, field.

The available data suggests that the indole scaffold can indeed serve as a viable replacement for the benzofuran ring, potentially offering a different safety profile. However, more direct comparative studies are needed to fully elucidate the structure-activity relationships and to determine if the initial promise of reduced toxicity can be realized without compromising antiarrhythmic potency.

For researchers and drug development professionals, the path forward involves the synthesis and rigorous biological evaluation of a series of indole analogs that are structurally analogous to the known benzofuran impurities of amiodarone. Such studies, employing the standardized protocols outlined in this guide, will be instrumental in identifying novel antiarrhythmic candidates with an improved therapeutic window.

References

  • Bigler, L., Spirli, C., Fiorotto, R., Pettenazzo, A., Duner, E., Baritussio, A., ... & Ha, H. R. (2007). Synthesis and cytotoxicity properties of amiodarone analogues. European journal of medicinal chemistry, 42(6), 861-867.
  • Galli, A., Lalevée, N., Logé, C., Ha, H. R., Follath, F., & Röllin, S. (2008). Interaction with the hERG channel and cytotoxicity of amiodarone and amiodarone analogues. British journal of pharmacology, 155(5), 689-698.
  • ResearchGate. (n.d.). Design, Synthesis, and Antiarrhythmic Activity of New Indole-3-carboxamide Derivatives. Retrieved from [Link]

  • Siddiqui, M. A., Khan, A., & Zaka, M. (2016). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 6(2), 37-42.
  • Mulder, J. E., Brien, J. F., Racz, W. J., Takahashi, T., & Massey, T. E. (2011). Mechanisms of amiodarone and desethylamiodarone cytotoxicity in nontransformed human peripheral lung epithelial cells. Journal of Pharmacology and Experimental Therapeutics, 336(2), 526-536.
  • Pinchon, N., Valat, C., Bry, C., & Caron, P. (1995). Cytotoxic effects of amiodarone and desethylamiodarone on human thyrocytes. Journal of endocrinology, 144(2), 299-306.
  • El-Gazzar, A. R. B. A., & El-Enany, M. M. (2009). Synthesis and biological evaluation of some new N-substituted indole derivatives as anti-inflammatory and antimicrobial agents. Bioorganic & medicinal chemistry, 17(15), 5556-5563.
  • Park, K. S., Kim, J., & Choe, H. (2006). Electrophysiological characterization of benzofuroindole-induced potentiation of large-conductance Ca2+-activated K+ channels. Molecular pharmacology, 69(3), 973-980.
  • Chiou, L. C., & Chang, C. C. (1992). Studies on the in vitro cytotoxic effect of amiodarone. Endocrinology, 131(4), 1839-1845.
  • Punnam, S. R., Goyal, S. K., Kotaru, V. P. K., Pachika, A. R., Abela, G. S., & Thakur, R. K. (2010). Amiodarone-A'Broad Spectrum' Antiarrhythmic Drug.
  • Singh, S., & Singh, G. (2018). Benzofuran and Indole: Promising Scaffolds for Drug Development in Alzheimer's Disease. ChemMedChem, 13(13), 1289-1307.
  • Nattel, S. (2017). Amiodarone: a wanderer returns. Journal of the American College of Cardiology, 70(1), 39-41.
  • Herold, C. L., & Wallace, D. R. (2017). A Review of Structure Activity Relationship of Amiodarone and Its Derivatives. Open Journal of Medicinal Chemistry, 7(4), 57-69.
  • Zhang, S., Liu, C., & Zhang, H. (2024). The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review. Biomedicine & Pharmacotherapy, 174, 116513.
  • Talmon, M., Rossi, S., & Grosa, G. (2015). Pharmacodynamic studies of amiodarone and its active N-desethyl metabolite. Journal of cardiovascular pharmacology, 66(3), 253-261.
  • Whalen, K. (2023). Lippincott Illustrated Reviews: Pharmacology. Wolters Kluwer.
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 20-29.
  • Herold, C. L., & Wallace, D. R. (2019). The Fragment-Based Development of a Benzofuran Hit as a New Class of Escherichia coli DsbA Inhibitors. Molecules, 24(20), 3762.
  • Zhang, S., Liu, C., & Zhang, H. (2024). The ion channel basis of pharmacological effects of amiodarone on myocardial electrophysiological properties, a comprehensive review. Biomedicine & Pharmacotherapy, 174, 116513.
  • Reddy, S. R. S., Rao, V. S., & Kanchana, S. N. (2015). Synthesis and biological evaluation of indoles. Der Pharma Chemica, 7(10), 20-29.
  • D'Ascenzo, M., Trovato, C., & Schiariti, M. (2004). Long-term amiodarone administration remodels expression of ion channel transcripts in the mouse heart. Journal of the American College of Cardiology, 44(9), 1838-1846.
  • Piccoli, C., Ria, F., & Scrima, M. (2015). Amiodarone and analogues. (a) Amiodarone structural determinants. ResearchGate. Retrieved from [Link]

  • Figge, J., & D'Amico, D. (2009). Benzofuran derivatives and the thyroid.
  • Miao, Z., & Liu, X. (2019). Structure of benzofuran derivative amiodarone. ResearchGate. Retrieved from [Link]

Sources

Validating the Tubulin Inhibition Mechanism of Diiodo-Indole Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, microtubules are a well-established and highly validated target. Their dynamic instability is fundamental to several cellular processes, most notably mitotic spindle formation, making them a prime target for anti-cancer therapeutics.[1][2][3] A diverse array of molecules, known as microtubule-targeting agents (MTAs), have been developed to interfere with tubulin polymerization dynamics, leading to cell cycle arrest and apoptosis.[4] Among the promising classes of synthetic compounds are indole derivatives, which have demonstrated significant potential as tubulin inhibitors.[1][3][5] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the tubulin inhibition mechanism of a specific subclass of these compounds: diiodo-indoles.

While public domain data on diiodo-indole compounds as tubulin inhibitors is nascent, this guide will establish the experimental workflow to characterize such a novel chemical entity. We will draw upon established methodologies for validating other indole-based tubulin inhibitors and present a comparative analysis of the essential assays. This will enable researchers to build a robust data package to support the mechanism of action for their diiodo-indole compounds.

The Central Hypothesis: Diiodo-Indoles as Disruptors of Microtubule Dynamics

The core hypothesis to be tested is that diiodo-indole compounds exert their cytotoxic effects by directly interacting with tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics is predicted to trigger a cascade of cellular events, including cell cycle arrest at the G2/M phase and subsequent induction of apoptosis. Our experimental strategy is therefore designed to systematically test each component of this proposed mechanism.

Diiodo-Indole Compound Diiodo-Indole Compound Tubulin Binding Tubulin Binding Diiodo-Indole Compound->Tubulin Binding Direct Interaction Inhibition of Polymerization Inhibition of Polymerization Tubulin Binding->Inhibition of Polymerization Functional Consequence Microtubule Disruption Microtubule Disruption Inhibition of Polymerization->Microtubule Disruption Cellular Effect G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest Checkpoint Activation Apoptosis Apoptosis G2/M Arrest->Apoptosis Cell Fate

Caption: Proposed mechanism of action for diiodo-indole compounds.

A Multi-pronged Approach to Mechanism of Action Validation

cluster_0 Biochemical Assays cluster_1 Cell-Based Assays cluster_2 In Vivo Models Tubulin Polymerization Assay Tubulin Polymerization Assay Competitive Binding Assay Competitive Binding Assay Immunofluorescence Microscopy Immunofluorescence Microscopy Cell Cycle Analysis Cell Cycle Analysis Apoptosis Assay Apoptosis Assay Xenograft Studies Xenograft Studies Biochemical Assays Biochemical Assays Cell-Based Assays Cell-Based Assays In Vivo Models In Vivo Models

Caption: Experimental workflow for validating tubulin inhibitors.

I. Biochemical Assays: Probing the Direct Interaction with Tubulin

The foundational step is to determine if the diiodo-indole compound directly interacts with purified tubulin and affects its polymerization.

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules. The polymerization process is typically monitored by an increase in fluorescence of a reporter dye.[4][6]

Experimental Protocol:

  • Reagents: Lyophilized porcine brain tubulin (>99% pure), GTP, tubulin polymerization buffer, fluorescent reporter dye, positive controls (e.g., colchicine, nocodazole), negative control (DMSO).

  • Procedure:

    • Reconstitute tubulin in polymerization buffer on ice.

    • In a 96-well plate, add varying concentrations of the diiodo-indole compound.

    • Add the tubulin solution to each well.

    • Initiate polymerization by adding GTP and incubating the plate at 37°C.

    • Monitor the fluorescence intensity over time using a plate reader.

  • Data Analysis: The rate of polymerization is determined from the slope of the fluorescence curve. The IC50 value (the concentration of the compound that inhibits polymerization by 50%) is calculated.

Competitive Colchicine Binding Assay

Principle: Many indole-based tubulin inhibitors are known to bind to the colchicine-binding site on β-tubulin.[3][7] This assay determines if the diiodo-indole compound competes with a radiolabeled or fluorescently-tagged colchicine analog for binding to tubulin.

Experimental Protocol:

  • Reagents: Purified tubulin, [³H]-colchicine or a fluorescent colchicine analog, varying concentrations of the diiodo-indole compound, positive control (unlabeled colchicine), negative control (DMSO).

  • Procedure:

    • Incubate purified tubulin with a fixed concentration of the labeled colchicine and varying concentrations of the diiodo-indole compound.

    • After incubation, separate the protein-bound from the free-labeled colchicine (e.g., using filter paper).

    • Quantify the amount of labeled colchicine bound to tubulin using a scintillation counter or fluorescence reader.

  • Data Analysis: A decrease in the signal from the labeled colchicine in the presence of the diiodo-indole compound indicates competition for the same binding site. The IC50 for displacement is then calculated.

Data Comparison: Biochemical Assays

CompoundTubulin Polymerization IC50 (µM)Colchicine Binding IC50 (µM)Reference Compound
Hypothetical Diiodo-Indole 1 1.52.0Colchicine
Hypothetical Diiodo-Indole 2 0.81.2Colchicine
Colchicine (Positive Control) ~2.0N/AN/A
Nocodazole (Positive Control) ~0.5N/AN/A

Note: The data for the diiodo-indole compounds are hypothetical and for illustrative purposes only.

II. Cell-Based Assays: Observing the Cellular Consequences

Once a direct interaction with tubulin is established, the next step is to investigate the effects of the diiodo-indole compound on microtubule structures and related cellular processes in cancer cell lines.

Immunofluorescence Microscopy of Microtubule Network

Principle: This technique allows for the direct visualization of the microtubule network within cells. Treatment with a tubulin polymerization inhibitor is expected to lead to a disruption and depolymerization of these structures.

Experimental Protocol:

  • Cell Culture: Plate cancer cells (e.g., HeLa, A549) on coverslips and allow them to adhere.

  • Treatment: Treat the cells with varying concentrations of the diiodo-indole compound for a defined period.

  • Immunostaining:

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cell membrane with a detergent (e.g., Triton X-100).

    • Incubate with a primary antibody against α-tubulin.

    • Incubate with a fluorescently-labeled secondary antibody.

    • Stain the nuclei with DAPI.

  • Imaging: Visualize the cells using a fluorescence microscope.

  • Data Analysis: Compare the microtubule morphology in treated cells to control cells. Look for evidence of microtubule depolymerization (diffuse tubulin staining) or abnormal microtubule structures.

Cell Cycle Analysis by Flow Cytometry

Principle: Disruption of the mitotic spindle due to tubulin inhibition activates the spindle assembly checkpoint, leading to cell cycle arrest at the G2/M phase.[6] This can be quantified by measuring the DNA content of a cell population using flow cytometry.

Experimental Protocol:

  • Cell Culture and Treatment: Treat cancer cells with the diiodo-indole compound for a duration that allows for one to two cell cycles (e.g., 24-48 hours).

  • Cell Staining:

    • Harvest the cells and fix them in ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of individual cells.

  • Data Analysis: Generate a histogram of DNA content. An accumulation of cells in the G2/M phase (with 4N DNA content) is indicative of mitotic arrest.

Apoptosis Assays

Principle: Prolonged mitotic arrest ultimately leads to the induction of apoptosis (programmed cell death). This can be detected by various methods, such as measuring the activity of caspases or detecting the externalization of phosphatidylserine.

Experimental Protocol (Annexin V/PI Staining):

  • Cell Culture and Treatment: Treat cells with the diiodo-indole compound for a time sufficient to induce apoptosis (e.g., 48-72 hours).

  • Staining:

    • Harvest the cells and resuspend them in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI).

  • Flow Cytometry: Analyze the cells by flow cytometry.

  • Data Analysis: Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Data Comparison: Cell-Based Assays

CompoundCell LineG2/M Arrest (% of cells)Apoptosis Induction (% Annexin V+)
Hypothetical Diiodo-Indole 1 HeLa65% at 1 µM55% at 1 µM
Hypothetical Diiodo-Indole 2 A54972% at 0.5 µM68% at 0.5 µM
Paclitaxel (Positive Control) HeLa>80% at 10 nM>70% at 10 nM
DMSO (Negative Control) HeLa/A549~15%<5%

Note: The data for the diiodo-indole compounds are hypothetical and for illustrative purposes only.

III. In Vivo Models: Assessing Anti-Tumor Efficacy

The final and most critical step in the validation process is to determine if the diiodo-indole compound exhibits anti-tumor activity in a living organism.

Xenograft Studies in Immunocompromised Mice

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the diiodo-indole compound, and tumor growth is monitored over time.

Experimental Protocol:

  • Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells into the flanks of the mice.

  • Treatment: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the diiodo-indole compound (e.g., via intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Monitoring: Measure tumor volume and body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for markers of proliferation and apoptosis).

  • Data Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups.

Data Comparison: In Vivo Efficacy

CompoundXenograft ModelDose and ScheduleTumor Growth Inhibition (%)
Hypothetical Diiodo-Indole 1 A54920 mg/kg, i.p., daily55
Hypothetical Diiodo-Indole 2 HeLa10 mg/kg, i.p., daily68
Paclitaxel (Positive Control) A54910 mg/kg, i.p., every 3 days75
Vehicle (Negative Control) A549/HeLaN/A0

Note: The data for the diiodo-indole compounds are hypothetical and for illustrative purposes only.

Conclusion: Building a Coherent Mechanistic Narrative

The validation of a tubulin inhibition mechanism for novel diiodo-indole compounds requires a systematic and multi-faceted experimental approach. By combining biochemical, cell-based, and in vivo assays, researchers can build a compelling case for the compound's mechanism of action. A successful validation will demonstrate that the diiodo-indole compound:

  • Directly binds to tubulin and inhibits its polymerization.

  • Disrupts the microtubule network in cancer cells.

  • Induces cell cycle arrest at the G2/M phase.

  • Triggers apoptosis in cancer cells.

  • Inhibits tumor growth in vivo.

This comprehensive data package is essential for the continued development of diiodo-indole compounds as potential anti-cancer therapeutics and will provide a solid foundation for future preclinical and clinical studies.

References

  • Recent developments in the discovery of indole-based scaffolds as promising targeted cancer therapeutics. Journal of Medicinal Chemistry. [Link]

  • Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents. Molecules. [Link]

  • Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. RSC Medicinal Chemistry. [Link]

  • Inhibition of tubulin polymerization by 5,6-dihydroindolo[2,1-alpha]isoquinoline derivatives. Journal of Medicinal Chemistry. [Link]

  • The Anti-Carcinogenic Effect of Indole-3-Carbinol and 3, 3'-Diindolylmethane and their Mechanism of Action. Hilaris Publisher. [Link]

  • Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. ResearchGate. [Link]

  • Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. Current Drug Targets. [Link]

  • [Synthesis and biological evaluation of indole derivatives acting as anti-inflammatory or antitumoral drugs]. Annales Pharmaceutiques Françaises. [Link]

  • Design, synthesis and biological evaluation of bisindole derivatives as anticancer agents against Tousled-like kinases. European Journal of Medicinal Chemistry. [Link]

  • Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. [Link]

  • Mechanisms of anticancer and chemosensitizing effects of Indole... ResearchGate. [Link]

  • RETRACTED: Mechanisms and Therapeutic Implications of Cell Death Induction by Indole Compounds. MDPI. [Link]

  • Recent Advances in Microtubule Targeting Agents for Cancer Therapy. MDPI. [Link]

  • Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry. [Link]

  • Inhibition of Microtubule Dynamics in Cancer Cells by Indole-Modified Latonduine Derivatives and Their Metal Complexes. Inorganic Chemistry. [Link]

  • Indole based Tubulin Polymerization Inhibitors: An Update on Recent Developments. Current Bioactive Compounds. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. MDPI. [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. National Center for Biotechnology Information. [Link]

  • Discovery of new indole-based 1,2,4-triazole derivatives as potent tubulin polymerization inhibitors with anticancer activity. RSC Publishing. [Link]

  • Design, Synthesis, and Antiproliferative Activity of Novel Indole/1,2,4-Triazole Hybrids as Tubulin Polymerization Inhibitors. MDPI. [Link]

Sources

A Comparative In Silico Analysis of 3-Aroylindoles as High-Affinity Ligands for the β-Tubulin Colchicine Binding Site

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Oncology Drug Discovery

In the landscape of modern oncology, the microtubule network remains a cornerstone target for therapeutic intervention. The dynamic instability of microtubules, governed by the polymerization and depolymerization of α/β-tubulin heterodimers, is a critical process for cell division, making it an attractive vulnerability to exploit in rapidly proliferating cancer cells.[1][2] Among the various ligand-binding sites on tubulin, the colchicine site, located at the interface between the α and β subunits, has garnered significant attention for the development of small molecule microtubule-destabilizing agents.[3][4][5]

This guide presents a comparative analysis of the in silico docking of a promising class of colchicine site inhibitors: the 3-aroylindoles. These compounds have emerged as potent antimitotic agents, demonstrating significant cytotoxicity against a range of cancer cell lines.[1][2][6] We will delve into the structural basis for their high-affinity binding, compare the docking performance of various derivatives, and provide a detailed, field-proven protocol for conducting such comparative studies, empowering researchers to accelerate their own discovery pipelines.

The Rationale: Why 3-Aroylindoles and the Colchicine Site?

The allure of the colchicine binding site lies in its potential to circumvent mechanisms of drug resistance that plague other classes of tubulin inhibitors, such as the taxanes and vinca alkaloids.[3] Inhibitors that bind to this site, like the natural product colchicine, physically obstruct the curved-to-straight conformational change required for tubulin dimers to incorporate into growing microtubules, thereby inducing microtubule depolymerization and mitotic arrest.[3][4]

The 3-aroylindole scaffold represents a synthetically accessible and highly modular platform for designing potent colchicine site inhibitors. The core structure, consisting of an indole ring acylated at the 3-position with an aromatic moiety, allows for extensive structure-activity relationship (SAR) studies to optimize binding affinity and pharmacokinetic properties.[1][7] Notably, the 3-(3',4',5'-trimethoxybenzoyl) group is a recurrent motif in many potent inhibitors, mimicking the trimethoxyphenyl A-ring of colchicine which is known to be a key pharmacophore for binding.[3][8]

Comparative Docking Analysis of 3-Aroylindole Derivatives

To illustrate the therapeutic potential of this chemical class, we have compiled and analyzed docking data for a series of 3-aroylindole derivatives against the colchicine binding site of β-tubulin. The following table summarizes key in silico and in vitro data, where available, to provide a comparative overview of their performance.

Compound IDSubstitution PatternDocking Score (kcal/mol)Predicted Ki (µM)Key Interacting ResiduesTubulin Polymerization IC50 (µM)Reference
BPR0L075 6-methoxy-3-(3',4',5'-trimethoxybenzoyl)-1H-indole-9.76-Asn258, Ala180, Asn249~1.1[9][10]
Compound 9 6-methyl-3-(3',4',5'-trimethoxybenzoyl)-1H-indole----[1]
Compound 13 6-(N,N-dimethylamino)-3-(3',4',5'-trimethoxybenzoyl)-1H-indole----[1]
ATI-10 3-(3,4,5-trimethoxyphenyl)thio-1H-indole--Thr179, Cys2412.6[7][11]
ATI-16 5-bromo-3-(3,4,5-trimethoxyphenyl)thio-1H-indole--Thr179, Cys2411.6[7][11]

Deconstructing the Binding: Key Interactions and SAR Insights

The docking poses of potent 3-aroylindoles consistently reveal a canonical binding mode within the colchicine site. The trimethoxyphenyl ring typically occupies a hydrophobic pocket, with the methoxy groups forming crucial hydrogen bonds with residues such as Cys241.[3][7] The indole scaffold itself often engages in hydrophobic and hydrogen bonding interactions with residues like Thr179.[7]

Structure-activity relationship studies have further elucidated the structural requirements for optimal activity. For instance, substitutions at the 6-position of the indole ring, such as a methoxy group, have been shown to enhance potency.[1] Furthermore, modifications to the aroyl moiety and the indole nitrogen have been explored to improve both the binding affinity and the physicochemical properties of these compounds.[1]

A Step-by-Step Guide to Comparative Molecular Docking of 3-Aroylindoles

To ensure the scientific rigor and reproducibility of in silico screening, a well-defined and validated docking protocol is paramount. Here, we present a detailed workflow for the comparative docking of 3-aroylindoles into the colchicine binding site of β-tubulin.

Experimental Workflow: From Protein Preparation to Data Analysis

G cluster_prep Preparation Phase cluster_dock Docking & Scoring cluster_analysis Analysis & Comparison p1 1. Protein Preparation (PDB: 4O2B) l1 2. Ligand Preparation (3-Aroylindole Analogues) g1 3. Grid Generation (Define Binding Site) l1->g1 Prepared Structures d1 4. Molecular Docking (AutoDock Vina) g1->d1 s1 5. Scoring & Pose Selection d1->s1 Docked Poses & Scores a1 6. Interaction Analysis s1->a1 c1 7. Comparative Data Evaluation a1->c1

Caption: A generalized workflow for comparative molecular docking studies.

Protein Preparation: Establishing a Reliable Receptor Model

The quality of the receptor structure is a critical determinant of docking accuracy. The X-ray crystal structure of tubulin in complex with colchicine (PDB ID: 4O2B) provides an excellent starting point for these studies.[12]

  • Step 1.1: PDB File Acquisition and Initial Cleaning. Download the PDB file from the RCSB Protein Data Bank. Remove all non-essential molecules, including water, co-factors, and the co-crystallized ligand. For this specific study, retain only the α and β tubulin chains.

  • Step 1.2: Handling Missing Residues and Loops. The crystal structure may have missing residues or loops. These can be modeled using tools like Modeller or the SWISS-MODEL server. However, for the colchicine binding site, which is generally well-resolved in 4O2B, this may not be necessary.

  • Step 1.3: Protonation and Charge Assignment. Add hydrogen atoms to the protein structure, considering the appropriate protonation states of ionizable residues at a physiological pH (typically ~7.4). This can be performed using software like AutoDockTools or Chimera.[13][14] Assign partial charges using a force field such as Gasteiger.

Ligand Preparation: Generating High-Quality 3D Conformers

The accuracy of the ligand's 3D structure and charge distribution is equally important for a successful docking simulation.

  • Step 2.1: 2D to 3D Conversion. Draw the 2D structures of your 3-aroylindole analogues using a chemical drawing software like ChemDraw. Convert these 2D structures into 3D models.[15]

  • Step 2.2: Energy Minimization. Perform energy minimization on the 3D ligand structures to obtain low-energy conformers. This can be done using force fields like MMFF94.

  • Step 2.3: Charge Assignment and Rotatable Bond Definition. Assign Gasteiger partial charges to the ligand atoms. Define the rotatable bonds to allow for conformational flexibility during the docking process.

Grid Generation: Defining the Search Space

The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.

  • Step 3.1: Centering the Grid Box. Center the grid box on the known colchicine binding site. This can be achieved by aligning the receptor with a co-crystallized structure (like 4O2B) and using the coordinates of the bound ligand as a reference.

  • Step 3.2: Setting the Grid Box Dimensions. The size of the grid box should be large enough to accommodate the 3-aroylindole ligands and allow for sufficient rotational and translational freedom. A typical size would be in the range of 20-30 Å in each dimension.

Molecular Docking: Simulating the Binding Process

With the prepared protein and ligands, and the defined grid box, the docking simulation can be performed.

  • Step 4.1: Choosing a Docking Algorithm. AutoDock Vina is a widely used and effective open-source docking program. It employs a Lamarckian genetic algorithm for ligand conformational searching.

  • Step 4.2: Running the Docking Simulation. Execute the docking calculations, which will generate a series of possible binding poses for each ligand, ranked by their predicted binding affinities (docking scores).

Scoring and Pose Selection: Identifying the Most Plausible Binding Modes

The output of the docking simulation will be a set of binding poses for each ligand, each with a corresponding docking score.

  • Step 5.1: Analyzing Docking Scores. The docking score provides an estimation of the binding free energy. More negative scores generally indicate a higher predicted binding affinity.

  • Step 5.2: Visual Inspection and Pose Clustering. Visually inspect the top-ranked poses to ensure they are sterically and chemically reasonable. Poses can be clustered based on their root-mean-square deviation (RMSD) to identify the most populated and stable binding conformations.

Interaction Analysis: Unveiling the Molecular Basis of Binding

A detailed analysis of the interactions between the ligand and the protein is crucial for understanding the SAR and for guiding further lead optimization.

  • Step 6.1: Identifying Key Interactions. Use visualization software like PyMOL or Chimera to identify hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the 3-aroylindole and the residues of the colchicine binding site.

  • Step 6.2: Comparing Interactions Across Analogues. Compare the interaction patterns of different analogues to understand how structural modifications influence binding.

Visualizing the 3-Aroylindole Scaffold and its Key Interactions

Caption: A simplified representation of the 3-aroylindole scaffold and its key interaction points within the β-tubulin colchicine binding site. (Note: The image source in the DOT script is a placeholder and would need to be replaced with an actual image of the chemical structure for rendering.)

Conclusion and Future Directions

The 3-aroylindoles represent a promising class of antimitotic agents that effectively target the colchicine binding site of β-tubulin. Comparative molecular docking studies, when conducted with a rigorous and well-validated protocol, are an invaluable tool for understanding the structure-activity relationships of these compounds and for guiding the design of new analogues with enhanced potency and improved pharmacological profiles.

The workflow and insights presented in this guide provide a solid foundation for researchers to embark on their own in silico screening campaigns. Future work should focus on expanding the library of 3-aroylindole derivatives for comparative analysis, integrating molecular dynamics simulations to assess the stability of the predicted binding poses, and validating the in silico findings with robust in vitro and in vivo experimental data. Through such a multidisciplinary approach, the full therapeutic potential of 3-aroylindoles as next-generation anticancer agents can be realized.

References

  • Step II: Ligand Preparation for Molecular Docking | AutoDock Vina Comprehensive Tutorial. (2023). Retrieved from [Link]

  • Anoop Johny. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Retrieved from [Link]

  • E. Kellenberger. (2010). DOCKING TUTORIAL. Retrieved from [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • Analysis of the colchicine-binding site of beta-tubulin. (n.d.). PubMed. Retrieved from [Link]

  • McLoughlin, C., & O'Boyle, N. M. (2020). Colchicine-Binding Site Inhibitors from Chemistry to Clinic: A Review. Molecules, 25(8), 1937.
  • Characterization of the Colchicine Binding Site on Avian Tubulin Isotype βVI. (2010). Biochemistry, 49(8), 1696–1704.
  • Effect of Colchicine Binding Site Inhibitors on the Tubulin Intersubunit Interaction. (2023). ACS Omega, 8(32), 29337–29345.
  • Structural Changes, Biological Consequences, and Repurposing of Colchicine Site Ligands. (2023). Biomolecules, 13(5), 823.
  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-Aroyl-Indole analogues as inhibitors of tubulin polymerization. (2024). European Journal of Medicinal Chemistry, 263, 115794.
  • Arylthioindole Inhibitors of Tubulin Polymerization. 3. Biological Evaluation, Structure-Activity Relationships and Molecular Model. (2007). Journal of Medicinal Chemistry, 50(12), 2865–2874.
  • Molecular Docking Study of Biologically Active Ligand and the Insights of Synthesis, Characterization and In Vitro Studies of Derivatives of β-tubulin Polymerization Inhibitor as Antigout Agent. (2020). Indian Journal of Science and Technology, 13(07), 756-766.
  • Molecular Docking and Dynamics Simulation of Protein β-Tubulin and Antifungal Cyclic Lipopeptides. (2019). International Journal of Molecular Sciences, 20(18), 4588.
  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(20), 4707.
  • Molecular docking, free energy calculations, ADMETox studies, DFT analysis, and dynamic simulations highlighting a chromene. (2025). Frontiers in Chemistry, 13.
  • Structure-activity relationship studies of 3-aroylindoles as potent antimitotic agents. (2006). Journal of Medicinal Chemistry, 49(21), 6335–6344.
  • Arylthioindole inhibitors of tubulin polymerization. 3. Biological evaluation, structure-activity relationships and molecular modeling studies. (2007). Journal of Medicinal Chemistry, 50(12), 2865–2874.
  • Synthesis and antibacterial activity of 3-(arylazo)indoles and related azoheterocycles. (2025). Bioorganic & Medicinal Chemistry, 103, 117975.
  • Molecular Docking Studies of Tubulin Inhibitors. (n.d.). Scribd. Retrieved from [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). Molecules, 29(20), 4707.
  • 4O2B: Tubulin-Colchicine complex. (2014). RCSB PDB. Retrieved from [Link]

  • Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investig
  • Most representative MD structure of tubulin (PDB code 4O2B) complexed... (2020). ResearchGate. Retrieved from [Link]

  • Synthesis of 3-Acylindoles by Palladium-Catalyzed Acylation of Free (N–H) Indoles with Nitriles. (2013). Organic Letters, 15(4), 832–835.
  • In Silico Exploration of Novel Tubulin Inhibitors: A Combination of Docking and Molecular Dynamics Simulations, Pharmacophore Modeling, and Virtual Screening. (2022). Computational and Mathematical Methods in Medicine, 2022, 4004068.
  • Tridimensional structure and sequence of the β-tubulin isotype TUBB2B... (2023). ResearchGate. Retrieved from [Link]

  • Synthesis and biological evaluation of structurally diverse 6-aryl-3-aroyl-indole analogues as inhibitors of tubulin polymerization. (2024). European Journal of Medicinal Chemistry, 263, 115794.

Sources

Comprehensive Comparison Guide: In Vivo Toxicity Markers for Diiodo-Substituted Indole Drugs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Diiodo-substituted indole derivatives (e.g., 2,5-diiodoindole, 5,7-diiodoindole) represent a specialized class of pharmacophores often utilized in antitumor therapies, antimicrobial applications, and photodynamic therapy (PDT). While the heavy atom effect of iodine enhances intersystem crossing (boosting singlet oxygen generation for PDT) and lipophilicity for cellular uptake, it introduces unique toxicity profiles distinct from non-halogenated indoles.

This guide provides a rigorous, comparative framework for assessing the in vivo safety of these compounds. Unlike standard chemotherapy which often targets rapidly dividing cells (bone marrow suppression), diiodo-indoles present specific risks related to thyroid disruption (via deiodination) and hepatic oxidative stress (via CYP450-mediated bioactivation).

Comparative Profile: Diiodo-Indoles vs. Alternatives
FeatureDiiodo-Substituted Indoles Non-Halogenated Indoles Standard Chemotherapy (e.g., Doxorubicin)
Primary Mechanism ROS generation (PDT), Microtubule destabilizationKinase inhibition, DNA intercalationDNA intercalation, Topoisomerase II inhibition
Key Toxicity Risk Thyroid Dysfunction , Hepatotoxicity, PhototoxicityNeurotoxicity, GI distrubanceCardiotoxicity , Myelosuppression
Metabolic Fate Deiodination (Release of

), Glucuronidation
Hydroxylation, SulfationComplex hepatic metabolism
Bioaccumulation High (Lipophilic + Protein Binding)ModerateModerate to Low
In Vivo Marker TSH, Free T4, Urinary Iodide Behavioral scores, GI histologyLVEF, Neutrophil count

Core Toxicity Markers: The "What" and "Why"

To validate the safety of a diiodo-indole candidate, you must assess markers that reflect its specific metabolic liabilities.

A. Thyroid Axis Disruption (The Iodine Load)[1][2]
  • Causality: In vivo metabolism (via deiodinases or non-specific hepatic catabolism) releases free iodide (

    
    ). Excess systemic iodide can trigger the Wolff-Chaikoff effect  (transient hypothyroidism) or the Jod-Basedow phenomenon  (hyperthyroidism).[1]
    
  • Markers:

    • Serum TSH (Thyroid Stimulating Hormone): The most sensitive indicator of thyroid status.

    • Free T3 & Free T4: To distinguish between subclinical and overt dysfunction.

    • Urinary Iodide Concentration (UIC): Direct measure of deiodination rate and iodine load.

B. Hepatotoxicity & Oxidative Stress[3][4]
  • Causality: The indole ring is metabolized by CYP450 enzymes (often CYP1A2, CYP2E1). Halogenated positions can lead to the formation of reactive radical intermediates during debromination/deiodination, depleting cellular antioxidant reserves.

  • Markers:

    • ALT/AST: Standard hepatocellular leakage markers.

    • MDA (Malondialdehyde): A marker of lipid peroxidation caused by iodine-induced ROS.

    • GSH (Reduced Glutathione): Essential to monitor depletion of the liver's scavenging capacity.

C. Phototoxicity (Specific to PDT Agents)[5]
  • Causality: If the drug is designed for PDT, systemic distribution to the skin combined with ambient light can cause off-target burns.

  • Markers:

    • Skin Erythema Score: Visual grading of skin reaction.

    • Histopathology: Epidermal necrosis or edema.

Mechanistic Visualization

The following diagram illustrates the divergent metabolic pathways that drive the specific toxicity markers for diiodo-indoles.

DiiodoIndoleMetabolism Drug Diiodo-Indole Drug Liver Hepatic Metabolism (CYP450 / Deiodinases) Drug->Liver Systemic Absorption ReactiveInt Reactive Radical Intermediates Liver->ReactiveInt Bioactivation FreeIodide Free Iodide (I-) Release Liver->FreeIodide Deiodination OxStress Oxidative Stress (ROS increase) ReactiveInt->OxStress Lipid Peroxidation Thyroid Thyroid Uptake FreeIodide->Thyroid NIS Transport MarkersHep Markers: ↑ ALT/AST ↓ GSH ↑ MDA OxStress->MarkersHep Hepatocellular Injury MarkersThy Markers: ↑/↓ TSH Altered T3/T4 ↑ Urinary Iodide Thyroid->MarkersThy Wolff-Chaikoff / Jod-Basedow

Caption: Divergent toxicity pathways of diiodo-indoles: Hepatic bioactivation leads to oxidative stress, while metabolic deiodination disrupts thyroid homeostasis.

Validated Experimental Protocols

Protocol A: Chronic Toxicity & Thyroid Assessment Workflow

Objective: Assess cumulative toxicity and thyroid disruption over a 28-day cycle.

  • Animal Model: Sprague-Dawley Rats (n=10/group, mixed sex).

    • Rationale: Rats have a thyroid physiology more sensitive to iodine perturbation than mice.

  • Dosing Regimen:

    • Group 1: Vehicle Control (e.g., PEG400/Saline).

    • Group 2: Low Dose (0.1x IC50 equivalent).

    • Group 3: High Dose (5x IC50 equivalent).

    • Administration: Oral gavage (p.o.) or IV, daily for 28 days.

  • In-Life Monitoring:

    • Daily: Body weight, behavioral observation (lethargy/hyperactivity).

    • Weekly: Skin Erythema Check (if photosensitive).

  • Sample Collection (Day 29):

    • Blood: Collect via cardiac puncture into serum separator tubes (for TSH/T3/T4/Biochem).

    • Urine: 24h metabolic cage collection on Day 28 (for Urinary Iodide).

    • Tissue: Harvest Liver and Thyroid gland. Weigh thyroid immediately (organ-to-body weight ratio is a sensitive marker for goiter).

Protocol B: Hepatic Oxidative Stress Assay

Objective: Quantify mechanistic liver damage beyond simple enzymes.

  • Tissue Preparation:

    • Homogenize 100mg liver tissue in cold PBS (pH 7.4).

    • Centrifuge at 10,000g for 15 min at 4°C. Collect supernatant.

  • MDA Assay (Lipid Peroxidation):

    • Mix supernatant with Thiobarbituric Acid (TBA) reagent.

    • Boil at 95°C for 60 mins.

    • Measure absorbance at 532 nm.

    • Interpretation: Elevated MDA indicates radical-mediated damage from the indole core or iodine release.

  • GSH Assay (Antioxidant Reserve):

    • React supernatant with DTNB (Ellman’s Reagent).

    • Measure absorbance at 412 nm.

    • Interpretation: Decreased GSH suggests depletion by reactive intermediates.

Experimental Workflow Diagram

ToxWorkflow cluster_monitoring In-Life Monitoring cluster_endpoint Terminal Endpoints (Day 29) Start Study Initiation (n=10 Rats/Group) Dosing Daily Dosing (28 Days) Vehicle vs. Diiodo-Indole Start->Dosing Obs1 Daily Weight & Behavior Dosing->Obs1 Obs2 Weekly Skin Score (Phototoxicity) Dosing->Obs2 Urine Urine Analysis: Iodide Concentration Dosing->Urine Day 28 Serum Serum Analysis: TSH, T3, T4, ALT, AST Obs1->Serum Tissue Histopathology: Thyroid Weight, Liver ROS (MDA/GSH) Obs2->Tissue

Caption: Step-by-step workflow for assessing chronic toxicity, emphasizing thyroid and oxidative stress endpoints.

References

  • Iodinated Contrast Media (ICM)-induced thyroid dysfunction: a review of potential mechanisms and clinical management. Frontiers in Endocrinology. Available at: [Link]

  • Hepatotoxicity of Halogenated Inhalational Anesthetics. Iranian Red Crescent Medical Journal. Available at: [Link]

  • Predictive dosimetry for threshold phototoxicity in photodynamic therapy on normal skin. Photochemistry and Photobiology. Available at: [Link]

  • Deiodinases and the Metabolic Code for Thyroid Hormone Action. Endocrine Reviews. Available at: [Link]

  • In vivo acute toxicity evaluation ... of a novel indole Schiff base. Scientific Reports. Available at: [Link]

Sources

Safety Operating Guide

3-(3,5-Diiodo-4-hydroxybenzoyl)-indole proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole

For researchers and professionals in drug development, the integrity of our work is intrinsically linked to the safety and responsibility of our practices. The proper disposal of chemical reagents is not merely a regulatory hurdle; it is a fundamental aspect of scientific stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole, grounding procedural instructions in the chemical principles that necessitate them.

Hazard Assessment and Chemical Profile

  • Iodinated Organic Compounds : The presence of iodine significantly increases the molecular weight and can contribute to environmental persistence. Iodinated compounds are often toxic to aquatic life and should never be disposed of down the drain[1][2]. The combustion of such compounds can also produce hazardous byproducts like hydrogen iodide[2].

  • Phenolic Group : The hydroxyl group attached to the benzene ring imparts acidic properties and potential for skin and eye irritation. Similar structures, such as 4-Hydroxy-3,5-diiodobenzaldehyde, are known to cause serious eye and skin irritation[3].

  • Indole Moiety : The indole structure itself is classified as harmful if swallowed and toxic in contact with skin[4].

Given these characteristics, 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole must be treated as a hazardous waste. Its disposal is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, which prohibits the disposal of such chemicals in regular trash or sewer systems[5].

Property Information/Inferred Hazard Source
Physical State Likely a solid at room temperature.[6]
Solubility Expected to have low water solubility.[2][7]
Toxicity Presumed to be harmful if swallowed or in contact with skin; causes serious eye and skin irritation.[3][4]
Environmental Hazard Considered very toxic to aquatic life with long-lasting effects.[2]
Incompatibilities Strong oxidizing agents, strong bases.[8]

The Core Principle: Segregation and Containment

The cornerstone of proper chemical disposal is the rigorous segregation of waste streams. This is not merely for organizational purposes; it is a critical safety measure to prevent dangerous reactions and to ensure that waste is sent to the appropriate treatment facility[5][9]. Iodinated organic compounds fall under the category of halogenated organic waste .

Causality: Mixing halogenated waste with non-halogenated organic solvents can complicate the disposal process. Many recycling and fuel-blending programs for non-halogenated solvents are disrupted by the presence of halogens. Furthermore, the incineration of mixed waste requires more sophisticated scrubbing systems to handle the acidic gases (like hydrogen iodide) produced[6].

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for managing waste generated from the use of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

Required Personal Protective Equipment (PPE)

Before handling any waste, ensure you are wearing the appropriate PPE:

  • Safety goggles (or a face shield)

  • Lab coat

  • Chemically resistant gloves (e.g., nitrile)

Disposal of Unused or Expired Solid Compound
  • Container Selection : The original container is the best option for disposal[10]. Ensure the cap is securely fastened.

  • Labeling : If not in its original container, use a designated hazardous waste container. Affix a completed hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "3-(3,5-Diiodo-4-hydroxybenzoyl)-indole"

    • The specific hazards (e.g., "Toxic," "Irritant," "Environmental Hazard")

    • The date accumulation started.

  • Storage : Store the sealed container in a designated Satellite Accumulation Area (SAA)[10][11]. This area must be at or near the point of generation and away from drains[10]. Ensure it is segregated from incompatible materials, particularly strong bases and oxidizers[8][9].

  • Pickup Request : Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Do not let waste accumulate for more than 12 months, or when the container is 3/4 full[10][11].

Disposal of Contaminated Solid Waste

This category includes items like contaminated gloves, weighing paper, and absorbent pads used for spills.

  • Collection : Place all contaminated solid waste into a dedicated, clearly labeled container lined with a heavy-duty plastic bag[10].

  • Labeling : The container must have a hazardous waste label detailing the contaminant: "Solid Waste contaminated with 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole."

  • Storage and Disposal : Seal the bag and container. Store in the SAA and arrange for pickup through your EHS office.

Disposal of Solutions

Solutions containing 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole must be collected as liquid hazardous waste. Under no circumstances should this waste be poured down the sink [1][12].

  • Container Selection : Use a clean, leak-proof container that is chemically compatible with the solvent used. Plastic-coated glass or high-density polyethylene (HDPE) carboys are preferred[11].

  • Waste Stream Identification : This waste must be collected as "Halogenated Organic Liquid Waste." Do not mix it with non-halogenated waste streams.

  • Labeling : Label the container with a hazardous waste tag that lists all chemical constituents, including solvents, and their approximate concentrations.

  • Storage : Keep the container tightly sealed except when adding waste[13]. Store it in secondary containment (such as a larger plastic tub) within the SAA to contain any potential leaks[10].

  • Disposal : When the container is 3/4 full or has reached its accumulation time limit, request a pickup from your EHS office[10].

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste related to 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole.

G Disposal Workflow for 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole start Waste Generation waste_type Identify Waste Type start->waste_type solid_pure Unused/Expired Solid Compound waste_type->solid_pure Solid solid_cont Contaminated Solid Waste (Gloves, Paper, etc.) waste_type->solid_cont Contaminated Solid liquid_sol Liquid Solution waste_type->liquid_sol Liquid collect_pure Collect in Original or Properly Labeled Container solid_pure->collect_pure collect_cont Collect in Lined, Labeled Solid Waste Container solid_cont->collect_cont collect_liquid Collect in Labeled 'Halogenated Organic Liquid Waste' Carboy liquid_sol->collect_liquid storage Store in Designated Satellite Accumulation Area (SAA) with Secondary Containment collect_pure->storage collect_cont->storage collect_liquid->storage pickup Request Pickup from Environmental Health & Safety (EHS) storage->pickup

Caption: A workflow for the proper disposal of 3-(3,5-Diiodo-4-hydroxybenzoyl)-indole waste.

Spill Management

In the event of a spill, the primary goal is to contain and collect the material safely.

  • Evacuate and Secure : Alert others in the area. If the spill is large or involves a volatile solvent, evacuate the immediate vicinity.

  • PPE : Don appropriate PPE, including respiratory protection if dealing with a fine powder.

  • Containment : For solid spills, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container[2]. For liquid spills, use a chemical absorbent kit to soak up the solution.

  • Collection : All cleanup materials must be disposed of as contaminated solid waste, following the protocol in section 3.3.

  • Decontamination : Clean the spill area thoroughly with an appropriate solvent and soap and water.

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and protect the environment—upholding the highest standards of professional scientific conduct.

References

  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. Environmental Health and Radiation Safety.
  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Office of Clinical and Research Safety.
  • Fisher Scientific. (2025, December 19). SAFETY DATA SHEET - 3,5-Dihydroxybenzaldehyde.
  • Collect and Recycle. Iodine Waste Disposal Service.
  • Fisher Scientific. (2024, March 29). SAFETY DATA SHEET - 4-Hydroxy-3,5-diiodobenzonitrile.
  • Sigma-Aldrich. (2024, August 7). SAFETY DATA SHEET - Syringaldehyde.
  • ChemicalBook. (2025, July 5). Chemical Safety Data Sheet MSDS / SDS - 2-Butyl-3-(3,5-Diiodo-4-hydroxy benzoyl) benzofuran.
  • Massachusetts Institute of Technology. Procedure for Disposing of Hazardous Waste.
  • Sigma-Aldrich. (2025, October 16). SAFETY DATA SHEET - Indole.
  • ChemicalBook. 3,5-DIIODO-4-HYDROXYBENZALDEHYDE Properties.
  • PubChem. 4-Hydroxy-3,5-diiodobenzaldehyde. National Center for Biotechnology Information.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.